molecular formula C9H12N2S B1302102 (4-Ethylphenyl)thiourea CAS No. 22265-78-7

(4-Ethylphenyl)thiourea

货号: B1302102
CAS 编号: 22265-78-7
分子量: 180.27 g/mol
InChI 键: NTABUDGUFJFVNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Ethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTABUDGUFJFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374546
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22265-78-7
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Ethylphenyl)thiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22265-78-7

This technical guide provides an in-depth overview of (4-Ethylphenyl)thiourea, a substituted thiourea derivative of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format.

Chemical and Physical Properties

PropertyValueReference
CAS Number 22265-78-7[1]
Molecular Formula C₉H₁₂N₂S[1]
Molecular Weight 180.27 g/mol [1]
Melting Point 138 °C[1]
Boiling Point Data not available
Solubility Data not available

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiourea derivative synthesis. A common and effective approach involves the reaction of an amine with an isothiocyanate.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Ethylaniline 4-Ethylaniline Reaction_Vessel Reaction in Acidic Conditions 4-Ethylaniline->Reaction_Vessel Thiocyanate_Salt Thiocyanate Salt (e.g., KSCN, NH4SCN) Thiocyanate_Salt->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis methods for N-arylthioureas.

  • Preparation of Isothiocyanate (in situ): To a solution of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone, an acid chloride (e.g., benzoyl chloride) is added. The mixture is typically refluxed to facilitate the in-situ formation of the corresponding isothiocyanate.

  • Reaction with Amine: 4-Ethylaniline, dissolved in the same solvent, is then added to the reaction mixture containing the in-situ generated isothiocyanate.

  • Reaction Conditions: The reaction mixture is generally heated under reflux for several hours to ensure the complete formation of the thiourea derivative.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into cold water. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group's methyl (triplet) and methylene (quartet) protons, aromatic protons in the phenyl ring, and the protons of the NH groups of the thiourea moiety. The NH protons often appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the aromatic ring, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 179-182 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Found around 2850-3100 cm⁻¹.

  • C=S stretching (thiocarbonyl): A strong band usually appears in the region of 1050-1250 cm⁻¹.

  • C-N stretching: Observed in the 1250-1350 cm⁻¹ range.[3][4][5]

Biological Activities and Potential Applications

Thiourea derivatives are a class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. While specific studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of various N-arylthiourea derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Cytotoxicity of Thiourea Derivatives

CompoundCell LineIC₅₀ (µM)Reference
1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-31.62[6][7]
Halogenated thiourea derivative (ATX 11)HK-14.7[8]
3,4-DichlorophenylthioureaSW6201.5[9]
4-(Trifluoromethyl)phenylthioureaPC36.9[9]

The data in the table above showcases the potent cytotoxic activity of several thiourea derivatives, suggesting that this compound may also possess anticancer properties worthy of investigation.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and cholinesterases. This inhibitory activity opens avenues for their potential use in treating diseases associated with these enzymes. For instance, urease inhibitors are relevant in the context of infections caused by Helicobacter pylori, while cholinesterase inhibitors are used in the management of Alzheimer's disease.[2][10][11][12]

Potential Signaling Pathways

The anticancer activity of some thiourea derivatives has been linked to their ability to modulate critical cellular signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Signaling_Pathway cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway Thiourea_Derivative This compound (Potential Inhibitor) Raf Raf Thiourea_Derivative->Raf Inhibition PI3K PI3K Thiourea_Derivative->PI3K Inhibition Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Potential signaling pathways inhibited by thiourea derivatives.[13]

The diagram above illustrates how thiourea derivatives may exert their anticancer effects by inhibiting key components of the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of related thiourea derivatives make it an attractive candidate for screening in various biological assays. This technical guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

References

Synthesis of (4-Ethylphenyl)thiourea from 4-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Ethylphenyl)thiourea from 4-ethylaniline. It includes a detailed experimental protocol, a summary of key data, and a workflow for the preliminary biological evaluation of the synthesized compound, reflecting the significant interest in thiourea derivatives for their potential pharmacological applications.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of N-aryl thioureas from anilines is a fundamental transformation in organic chemistry, providing a straightforward route to a diverse library of potentially bioactive molecules. This guide focuses on the synthesis of this compound, a representative member of this class, starting from 4-ethylaniline.

Synthesis of this compound

The primary route for the synthesis of this compound from 4-ethylaniline involves the reaction of the aniline with a source of thiocyanate in an acidic medium. This method is a well-established and efficient way to produce N-aryl thioureas.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Ethylaniline product This compound reactant1->product reactant2 Ammonium Thiocyanate (NH4SCN) reactant2->product reagent Hydrochloric Acid (HCl)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas.[1]

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.1 moles of 4-ethylaniline with 9 mL of concentrated hydrochloric acid and 25 mL of distilled water.

  • Heat the mixture to 60-70°C with stirring for approximately one hour to ensure the formation of the aniline hydrochloride salt.

  • Cool the mixture for about one hour.

  • Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reflux period, add 20 mL of distilled water to the reaction mixture while stirring continuously.

  • Allow the mixture to cool, which should induce the crystallization of the crude this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product. Specific experimental data for this compound, such as yield and melting point, are dependent on the specific experimental execution and should be recorded upon synthesis.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-EthylanilineC₈H₁₁N121.18Colorless to pale yellow liquid
Ammonium ThiocyanateCH₄N₂S76.12Colorless crystalline solid

Table 2: Characterization Data for this compound

PropertyData
Molecular FormulaC₉H₁₂N₂S
Molar Mass ( g/mol )180.27
Melting Point (°C)Not Reported
AppearanceCrystalline solid
¹H NMR (ppm)Not Reported
¹³C NMR (ppm)Not Reported
IR (cm⁻¹)Not Reported
Yield (%)Not Reported

Note: Specific spectral and physical data for this compound were not available in the searched literature. The table should be populated with experimentally determined values.

Biological Context and Screening Workflow

Thiourea derivatives are of significant interest due to their broad spectrum of biological activities, particularly their antimicrobial effects. The mechanism of action for the antibacterial properties of thiourea derivatives can involve the inhibition of essential bacterial enzymes.

Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for the initial screening of a newly synthesized compound like this compound for antimicrobial activity.

G cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_advanced Further Evaluation synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification primary_screen Primary Screening (e.g., Agar Disc Diffusion) purification->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination bactericidal_fungicidal MBC/MFC Determination mic_determination->bactericidal_fungicidal toxicity Cytotoxicity Assay (e.g., on human cell lines) bactericidal_fungicidal->toxicity moa Mechanism of Action Studies toxicity->moa

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

This workflow begins with the synthesis and purification of the target compound. The initial antimicrobial potential is assessed through primary screening methods like the agar disc diffusion assay.[1] Promising candidates are then subjected to quantitative analysis to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Further tests can establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). Finally, compounds with significant antimicrobial activity are evaluated for their toxicity against mammalian cells and for their specific mechanism of action.

Conclusion

The synthesis of this compound from 4-ethylaniline is a straightforward and reproducible process that provides access to a compound with potential biological activities. This guide offers a foundational experimental protocol and a framework for the preliminary biological evaluation of the synthesized molecule. Further research is warranted to determine the specific physicochemical properties and to fully explore the pharmacological potential of this compound and its analogues.

References

Spectroscopic Characterization of (4-Ethylphenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of (4-Ethylphenyl)thiourea, a compound of interest in medicinal chemistry and drug development. The document outlines the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) characteristics of the molecule, presents detailed experimental protocols for its synthesis and analysis, and situates its potential therapeutic action within a key signaling pathway.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and ¹³C NMR analyses.

FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm⁻¹)AssignmentIntensity
3400 - 3100N-H Stretching (Amine and Amide)Strong, Broad
3100 - 3000C-H Stretching (Aromatic)Medium
2965 - 2850C-H Stretching (Aliphatic - CH₃, CH₂)Medium
1600 - 1580C=C Stretching (Aromatic Ring)Medium
1550 - 1500N-H BendingMedium
1350 - 1250C=S Stretching (Thiourea)Strong
850 - 800C-H Bending (p-disubstituted aromatic)Strong
¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the ethyl, aromatic, and amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 8.5Singlet (broad)2HNH₂ (Thiourea)
~8.0 - 7.5Singlet (broad)1HNH (Aryl)
~7.3 - 7.1Multiplet4HAromatic protons (AA'BB' system)
~2.6Quartet2H-CH₂- (Ethyl group)
~1.2Triplet3H-CH₃ (Ethyl group)
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound displays signals for the thiocarbonyl, aromatic, and aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
~180C=S (Thiocarbonyl)
~140Aromatic C (quaternary, attached to Ethyl)
~135Aromatic C (quaternary, attached to NH)
~128Aromatic CH
~125Aromatic CH
~28-CH₂- (Ethyl group)
~15-CH₃ (Ethyl group)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-ethylaniline in a minimal amount of ethanol.

  • Add an equimolar amount of ammonium thiocyanate to the solution.

  • Slowly add concentrated hydrochloric acid dropwise to the mixture with constant stirring.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

FTIR Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background subtraction.

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

NMR Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

¹H NMR Spectroscopy Procedure:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts and splitting patterns (multiplicity) to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy Procedure:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Process the spectrum similarly to the ¹H spectrum.

  • Analyze the chemical shifts to assign the signals to the corresponding carbon atoms.

Biological Context: Inhibition of EGFR Signaling Pathway

Thiourea derivatives are a class of compounds frequently investigated for their potential as enzyme inhibitors in drug discovery. One of the key targets for anticancer drug development is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The aberrant activation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Thiourea-containing compounds have been designed as inhibitors that can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.

G Start Start Reactants 4-Ethylaniline + Ammonium Thiocyanate Start->Reactants Reaction Acid-catalyzed Reaction (Reflux) Reactants->Reaction Precipitation Precipitation in Ice-cold Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Aqueous Ethanol) Filtration->Recrystallization Pure_Product This compound (Pure Solid) Recrystallization->Pure_Product Characterization Spectroscopic Characterization Pure_Product->Characterization FTIR FTIR Analysis Characterization->FTIR NMR NMR Analysis (¹H & ¹³C) Characterization->NMR End End EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds and Activates Thiourea This compound (Inhibitor) Thiourea->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (4-Ethylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial aspects of crystal structure analysis of (4-Ethylphenyl)thiourea derivatives. Thiourea and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and material science, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and rationally designing novel therapeutic agents.[3]

I. Synthesis and Crystallization: Foundational Experimental Protocols

The synthesis of this compound derivatives typically involves the reaction of a substituted benzoyl chloride with potassium thiocyanate to form an isothiocyanate in situ. This intermediate then reacts with an appropriate amine to yield the final thiourea derivative.[4] The subsequent growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

A. General Synthesis of N-Aryl-N'-benzoylthiourea Derivatives[4][5]

A common synthetic route involves the reaction of an aroyl chloride with potassium thiocyanate in a solvent like dry acetone. The resulting aroyl isothiocyanate is then treated with an aniline derivative (in this case, 4-ethylaniline) to produce the target N-aroyl-N'-(4-ethylphenyl)thiourea.

B. Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF). The selection of the solvent system is crucial and often determined empirically.

II. Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to unambiguously determine the structure of the synthesized derivatives.

A. Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include those for N-H stretching (around 3190-3200 cm⁻¹), C=O stretching (around 1690-1700 cm⁻¹), and C=S stretching (around 1170-1180 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Characteristic signals for the N-H protons are typically observed as broad singlets in the downfield region of the ¹H NMR spectrum.[4][5]

B. Single-Crystal X-ray Diffraction: The Gold Standard[3]

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol for Single-Crystal X-ray Diffraction: [3]

  • Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

III. Quantitative Crystallographic Data

The following tables summarize typical crystallographic data obtained for thiourea derivatives. While specific data for a range of this compound derivatives is not extensively available in the public domain, the provided data for analogous structures offers valuable comparative insights.

Table 1: Crystal Data and Structure Refinement Parameters for Representative Thiourea Derivatives.

Parameter1-(4-chlorophenyl)-3-cyclohexylthiourea (3)[6]1-(1,1-dibutyl)-3-phenylthiourea (4)[6]N-(4-chlorobutanoyl)-N'-(2-methoxyphenyl)thiourea (1a)[5]N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea (1b)[5]
CCDC No. 20506472050648--
Chemical Formula C₁₃H₁₇ClN₂SC₁₅H₂₄N₂SC₁₂H₁₅ClN₂O₂SC₁₂H₁₅ClN₂O₂S
Formula Weight 268.80264.43286.77286.77
Crystal System MonoclinicTrigonalMonoclinicTriclinic
Space Group P2₁/nR3:HP2₁/n
a (Å) 10.023(3)21.012(4)10.1349(4)5.8643(2)
b (Å) 10.989(3)21.012(4)11.5540(5)10.4287(4)
c (Å) 12.834(4)6.994(1)11.8967(5)11.6666(5)
α (°) 90909081.189(2)
β (°) 108.78(1)9096.958(2)84.475(2)
γ (°) 901209074.376(2)
Volume (ų) 1337.8(7)5374(2)1383.13(10)679.16(5)
Z 41842
Calculated Density (g/cm³) 1.3351.4721.3771.401
Absorption Coefficient (mm⁻¹) 0.420.220.4490.456
F(000) 5682592600300
Reflections Collected 23492362111305440
Independent Reflections 2349236228312779
Final R indices [I>2σ(I)] R₁ = 0.0528, wR₂ = 0.1336R₁ = 0.0718, wR₂ = 0.1782R₁ = 0.0385, wR₂ = 0.0969R₁ = 0.0381, wR₂ = 0.0981

Table 2: Selected Hydrogen Bond Geometries (Å, °) for a Representative Thiourea Derivative.

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N(2)–H(2A)···S(1)ⁱ0.862.543.395(2)174
C(10)–H(10A)···O(1)ⁱⁱ0.972.583.483(3)155
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z

Note: The data in the tables are illustrative and based on published crystal structures of similar thiourea derivatives. Actual values for specific this compound derivatives will vary.

IV. Visualizing Molecular Interactions and Experimental Workflows

Graphviz diagrams are provided to illustrate key relationships and processes in the analysis of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Analysis 4-Ethylbenzoyl_chloride 4-Ethylbenzoyl chloride Isothiocyanate In situ formation of Isothiocyanate 4-Ethylbenzoyl_chloride->Isothiocyanate KSCN Potassium thiocyanate KSCN->Isothiocyanate Amine Substituted Amine Thiourea_Formation Thiourea Formation Amine->Thiourea_Formation Isothiocyanate->Thiourea_Formation Crude_Product Crude This compound derivative Thiourea_Formation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Crystalline Product Purification->Pure_Product Analysis Structural Analysis Pure_Product->Analysis

General synthetic workflow for this compound derivatives.

Crystal_Structure_Analysis_Workflow Crystal Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation Final_Structure Final Crystal Structure (Bond lengths, angles, etc.) Validation->Final_Structure

Workflow for single-crystal X-ray diffraction analysis.

V. Biological Significance and Potential Signaling Pathways

Thiourea derivatives have been reported to exhibit a wide array of biological activities, often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.[2] While the specific signaling pathways for this compound derivatives require dedicated biological studies, related compounds have shown potential as inhibitors of enzymes such as urease and cholinesterases.[4][6]

Potential_Biological_Activity Thiourea This compound Derivative Enzyme Enzyme Inhibition (e.g., Urease, Cholinesterase) Thiourea->Enzyme Receptor Receptor Binding Thiourea->Receptor Antimicrobial Antimicrobial Activity Thiourea->Antimicrobial Anticancer Anticancer Activity Thiourea->Anticancer Cellular_Effect Cellular Effect Enzyme->Cellular_Effect Receptor->Cellular_Effect Antimicrobial->Cellular_Effect Anticancer->Cellular_Effect

Potential biological activities of this compound derivatives.

VI. Conclusion

The crystal structure analysis of this compound derivatives is a critical component in the exploration of their potential as therapeutic agents and functional materials. This guide has provided a comprehensive overview of the synthetic methodologies, analytical techniques, and interpretation of crystallographic data. The detailed experimental protocols and structured data presentation aim to facilitate further research and development in this promising area of chemical science. The visualization of workflows and potential biological activities further underscores the interdisciplinary nature of this research, bridging synthetic chemistry with structural biology and drug discovery.

References

(4-Ethylphenyl)thiourea: A Technical Guide to its Reaction Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism and kinetics of (4-Ethylphenyl)thiourea. The information is compiled to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis and Reaction Mechanism

The primary route for the synthesis of this compound involves the nucleophilic addition of 4-ethylaniline to an appropriate isothiocyanate. A common method is the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the amine.

A plausible reaction mechanism for the formation of an N-acyl-(4-ethylphenyl)thiourea, based on the synthesis of similar compounds, is as follows:

  • Formation of the Isothiocyanate: An acyl chloride reacts with a thiocyanate salt (e.g., ammonium thiocyanate) to form an acyl isothiocyanate intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electrophilic carbon atom of the isothiocyanate.

  • Proton Transfer: A subsequent proton transfer results in the final N-acyl-(4-ethylphenyl)thiourea product.

A study on the aminolysis of p-nitrophenyl isothiocyanate suggests a more detailed mechanism involving a zwitterionic intermediate. This intermediate then undergoes a prototropic rearrangement, which can be catalyzed by a second molecule of the amine, leading to the final thiourea product.[1]

The overall reaction can be represented as:

G cluster_0 Reactants cluster_1 Mechanism cluster_2 Product 4-Ethylaniline 4-Ethylaniline Nucleophilic_Attack Nucleophilic Attack 4-Ethylaniline->Nucleophilic_Attack Isothiocyanate Isothiocyanate Isothiocyanate->Nucleophilic_Attack Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer This compound This compound Proton_Transfer->this compound

Caption: General reaction pathway for the synthesis of this compound.

Kinetics of N-Arylthiourea Formation

The proposed rate law is:

Rate = k[Isothiocyanate][Amine]²

This second-order dependence on the amine concentration supports the mechanistic hypothesis that a second amine molecule participates in the rate-determining step, likely by facilitating the proton transfer within the zwitterionic intermediate.[1] Factors influencing the reaction rate include the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the aniline, such as the ethyl group in 4-ethylaniline, are expected to increase the nucleophilicity of the nitrogen atom and thus increase the reaction rate.

Table 1: Summary of Expected Kinetic Parameters (Qualitative)

ParameterExpected Influence of 4-Ethyl GroupRationale
Rate Constant (k) IncreaseThe electron-donating nature of the ethyl group increases the nucleophilicity of the amine.
Reaction Order (Amine) 2Based on kinetic studies of similar N-arylthiourea formations, a second amine molecule acts as a catalyst for proton transfer.[1]
Activation Energy (Ea) DecreaseThe increased nucleophilicity of the amine should lower the energy barrier for the nucleophilic attack.

Experimental Protocols

Synthesis of N-Acyl-(4-ethylphenyl)thiourea

The following is a general experimental protocol adapted from the synthesis of 3-Acetyl-1-(4-methylphenyl)thiourea, which can be modified for the synthesis of this compound derivatives.[2]

Materials:

  • Appropriate acyl chloride (e.g., acetyl chloride)

  • Ammonium thiocyanate

  • 4-Ethylaniline

  • Acetone (anhydrous)

  • Hydrochloric acid (for acidification of water)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A solution of the acyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml).

  • The reaction mixture is refluxed for approximately 30 minutes to facilitate the formation of the acyl isothiocyanate.

  • After cooling to room temperature, a solution of 4-ethylaniline (0.10 mol) in acetone (10 ml) is added to the reaction mixture.

  • The mixture is then refluxed for an additional 3 hours.

  • Upon completion of the reaction, the mixture is poured into acidified cold water.

  • The precipitated product, N-acyl-(4-ethylphenyl)thiourea, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetonitrile.

G Start Start Mix_Acyl_Chloride_and_Ammonium_Thiocyanate Mix Acyl Chloride and Ammonium Thiocyanate in Acetone Start->Mix_Acyl_Chloride_and_Ammonium_Thiocyanate Reflux_30min Reflux for 30 min Mix_Acyl_Chloride_and_Ammonium_Thiocyanate->Reflux_30min Cool_to_RT Cool to Room Temperature Reflux_30min->Cool_to_RT Add_4-Ethylaniline Add 4-Ethylaniline in Acetone Cool_to_RT->Add_4-Ethylaniline Reflux_3h Reflux for 3 hours Add_4-Ethylaniline->Reflux_3h Pour_into_Acidified_Water Pour into Acidified Cold Water Reflux_3h->Pour_into_Acidified_Water Filter_and_Purify Filter and Purify Product Pour_into_Acidified_Water->Filter_and_Purify End End Filter_and_Purify->End

Caption: Experimental workflow for the synthesis of N-Acyl-(4-ethylphenyl)thiourea.

Potential Signaling Pathways and Biological Activity

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[3][4][5] While the specific signaling pathways modulated by this compound have not been explicitly detailed, research on structurally related compounds provides insights into potential mechanisms of action.

  • Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. For instance, isoxyl, a thiourea-based drug, has been shown to inhibit the Δ9-stearoyl desaturase (DesA3) in Mycobacterium tuberculosis, which is crucial for the synthesis of oleic acid.[6] Other studies have demonstrated the inhibition of acetylcholinesterase and butyrylcholinesterase by certain thiourea compounds.[7]

  • Anticancer Activity: Research into thiourea derivatives as anticancer agents suggests their involvement in key signaling pathways. Some studies have focused on their potential to inhibit kinases within the Ras/MAPK and PI3K-AKT/PKB pathways, which are frequently dysregulated in cancer.[8]

The general mechanism of action for many thiourea-based drugs involves interference with critical biological processes through enzyme inhibition or modulation of cellular signaling.[3]

G cluster_0 Potential Molecular Targets cluster_1 Signaling Pathways cluster_2 Cellular Effects Enzymes Enzymes Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis (e.g., DesA3) Enzymes->Fatty_Acid_Biosynthesis Cholinergic_Signaling Cholinergic Signaling (AChE, BChE) Enzymes->Cholinergic_Signaling Kinases Kinases Cancer_Proliferation_Pathways Cancer Proliferation Pathways (Ras/MAPK, PI3K-AKT/PKB) Kinases->Cancer_Proliferation_Pathways Inhibition_of_Bacterial_Growth Inhibition of Bacterial Growth Fatty_Acid_Biosynthesis->Inhibition_of_Bacterial_Growth Neurotransmission_Modulation Neurotransmission Modulation Cholinergic_Signaling->Neurotransmission_Modulation Apoptosis_Induction Apoptosis Induction/ Cell Cycle Arrest Cancer_Proliferation_Pathways->Apoptosis_Induction

Caption: Potential signaling pathways targeted by thiourea derivatives.

Conclusion

This compound is a versatile molecule with potential applications in medicinal chemistry. Its synthesis is straightforward, proceeding through a nucleophilic addition mechanism. While specific kinetic data is limited, the reaction is expected to follow second-order kinetics with respect to the amine. The biological activity of this compound likely stems from its ability to interact with and inhibit key enzymes and signaling pathways, a characteristic shared by many thiourea derivatives. Further research is warranted to fully elucidate its kinetic parameters and specific biological targets to unlock its full therapeutic potential.

References

Solubility Profile of (4-Ethylphenyl)thiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the solubility of (4-Ethylphenyl)thiourea in common organic solvents. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. Consequently, this document serves as a predictive guide and a practical resource for the experimental determination of its solubility. By leveraging data from structurally analogous compounds and established methodologies, researchers are equipped to generate precise and reliable solubility profiles essential for applications in drug discovery and development.

Predicted Solubility Profile

Based on the known solubility characteristics of thiourea and its substituted derivatives, this compound is anticipated to exhibit the following general solubility trends:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate to Good Solubility: In polar protic solvents like ethanol, methanol, and isopropanol. The presence of the ethylphenyl group may slightly reduce solubility in lower alcohols compared to the parent thiourea.

  • Low Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene.

  • Limited Solubility: In water, although this can be influenced by pH.

The ethyl group on the phenyl ring introduces a degree of lipophilicity, which might enhance solubility in less polar organic solvents compared to unsubstituted phenylthiourea, while the thiourea moiety contributes to its solubility in polar solvents through hydrogen bonding.

Experimental Determination of Solubility

To obtain precise quantitative data, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the equilibrium solubility of this compound using a gravimetric method.

Experimental Protocol: Isothermal Equilibrium Method

1. Materials and Reagents:

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade or higher):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Ethyl Acetate

    • Dimethyl Sulfoxide (DMSO)

    • Toluene

    • n-Hexane

  • Deionized water

  • Filter membranes (0.45 µm, solvent-compatible)

2. Apparatus:

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringes and syringe filters

  • Drying oven or vacuum oven

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial.

    • Accurately weigh the vial containing the filtrate to determine the mass of the solution.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

  • Data Calculation:

    • Calculate the solubility in grams of solute per 100 grams of solvent ( g/100 g solvent).

    • If the initial volume of the supernatant was accurately measured, the molar solubility (mol/L) can also be calculated.

Data Presentation

For clear comparison and analysis, the experimentally determined solubility data should be organized into a structured table.

SolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Isopropanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
n-Hexane25Experimental ValueExperimental Value
Methanol37Experimental ValueExperimental Value
Ethanol37Experimental ValueExperimental Value
............

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate Excess Solute + Solvent settle Settle Undissolved Solid equilibrate->settle 24-72 hours sample Withdraw and Filter Supernatant settle->sample > 2 hours weigh_initial Weigh Filtered Solution sample->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate weigh_final Weigh Dry Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end_node End calculate->end_node

Unveiling the Thermal Profile of (4-Ethylphenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethylphenyl)thiourea, a derivative of thiourea, holds potential significance in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for its application, particularly in drug development where thermal processing is a common manufacturing step. This technical guide provides a comprehensive overview of the thermal properties of this compound and related compounds. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis, established thermal analysis methodologies, and the known thermal behavior of analogous N-arylthioureas to provide a predictive framework.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from synthetic intermediates to pharmacologically active agents. The presence of the thiocarbonyl group and reactive amine protons imparts unique chemical properties, making them valuable scaffolds in drug design. The ethylphenyl moiety in this compound can further influence its biological activity and physicochemical properties, including its thermal stability.

The thermal behavior of a pharmaceutical compound is a critical parameter that influences its storage, formulation, and manufacturing processes. Events such as melting, decomposition, and polymorphic transitions can impact the safety, efficacy, and quality of the final drug product. Therefore, a thorough understanding of the thermal stability and decomposition mechanism of this compound is paramount for its potential development.

This guide summarizes the current understanding of the thermal characteristics of N-arylthioureas, providing a detailed examination of the experimental techniques used for their assessment and a discussion of potential decomposition pathways.

Synthesis of this compound

A common and straightforward method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanate, typically in an acidic medium. For this compound, the synthesis would proceed via the reaction of 4-ethylaniline with an isothiocyanate precursor.

General Experimental Protocol
  • Formation of Isothiocyanate: An acidified solution of ammonium thiocyanate reacts to form isothiocyanic acid in situ.

  • Nucleophilic Attack: The amino group of 4-ethylaniline acts as a nucleophile, attacking the carbon of the isothiocyanic acid.

  • Product Formation: Subsequent proton transfer and rearrangement yield the this compound product.

The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Methodologies for Thermal Analysis

The thermal stability and decomposition of this compound can be systematically investigated using a suite of thermoanalytical techniques. The two primary methods employed for such studies are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Typical Experimental Protocol:

  • A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

  • The instrument records the sample's mass as a function of temperature, generating a thermogram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For decomposition reactions, DSC can indicate whether the process is endothermic or exothermic.

Typical Experimental Protocol:

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • The instrument records the differential heat flow, producing a DSC curve that shows endothermic and exothermic peaks corresponding to thermal events.

Thermal Stability and Decomposition of N-Arylthioureas

Melting Point Data

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. It is a sharp, well-defined peak in a DSC thermogram. The melting points of some related thiourea derivatives are presented in Table 1.

Compound NameMelting Point (°C)
N-(6-Chloropyrazin-2-yl)-4-(3-(4-ethylphenyl)thioureido) benzenesulfonamide183.9 - 184.4
1,3-bisthis compound142
N-Methyl-N-(4-methylphenyl)thiourea~186

Table 1: Melting points of this compound derivatives.

Putative Decomposition Pathway

Studies on the thermal decomposition of N-monosubstituted arylthioureas suggest a multi-step process. The initial step is often an isomerization to the corresponding ammonium thiocyanate, which then undergoes further decomposition. This suggests a potential decomposition pathway for this compound as illustrated in the diagram below. The decomposition of thiourea itself is known to produce gaseous products such as ammonia, carbon disulfide, and hydrogen sulfide.[3][4]

DecompositionPathway A This compound B Ammonium 4-ethylphenylthiocyanate (Isomerization Product) A->B Heat (Δ) C Decomposition Products (e.g., 4-Ethylaniline, HNCS) B->C Further Heat (Δ)

Caption: Putative thermal decomposition pathway of this compound.

This proposed two-step mechanism involves an initial endothermic isomerization followed by subsequent decomposition steps which may be endothermic or exothermic. The specific nature and products of the decomposition would require detailed analysis using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Experimental and Analytical Workflow

A systematic approach is essential for the comprehensive thermal characterization of a compound like this compound. The logical flow of experiments is depicted in the following diagram.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Recrystallization Synthesis->Purification Characterization Structural Confirmation (NMR, FTIR, MS) Purification->Characterization DSC DSC Analysis (Melting Point, Phase Transitions) Characterization->DSC TGA TGA Analysis (Decomposition Temperatures, Mass Loss) Characterization->TGA Data_Analysis Analysis of Thermograms DSC->Data_Analysis TGA_MS Evolved Gas Analysis (TGA-MS/FTIR) TGA->TGA_MS TGA->Data_Analysis Mechanism Elucidation of Decomposition Pathway TGA_MS->Mechanism Data_Analysis->Mechanism Kinetics Kinetic Analysis (Activation Energy) Mechanism->Kinetics

Caption: General workflow for thermal analysis of this compound.

Conclusion

This technical guide has outlined the key considerations for evaluating the thermal stability and decomposition of this compound. While specific experimental data for this compound is not prevalent in the existing literature, a robust framework for its investigation has been presented based on established thermoanalytical methodologies and the known behavior of analogous N-arylthiourea derivatives. The proposed workflow, from synthesis and purification to detailed thermal analysis and data interpretation, provides a clear roadmap for researchers. Future experimental studies employing TGA, DSC, and evolved gas analysis are necessary to fully elucidate the thermal profile of this compound, thereby supporting its potential development in pharmaceutical and other applications.

References

Navigating the Unseen: A Technical Guide to the Health and Safety of (4-Ethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies for (4-Ethylphenyl)thiourea are publicly available. This guide has been compiled using data from the parent compound, thiourea, and structurally related substituted phenylthiourea derivatives. The information herein should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this compound.

Executive Summary

This compound belongs to the thiourea class of compounds, which are recognized for a range of biological activities and are utilized in various industrial and research applications. However, this class of compounds also presents significant health and safety concerns. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, a suspected carcinogen, and a suspected reproductive toxin. This guide provides a detailed overview of the potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, the following classification is inferred from thiourea and its derivatives.

Table 1: Inferred GHS Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer[1]
Reproductive ToxicityCategory 2WarningH361: Suspected of damaging fertility or the unborn child[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2No Signal WordH411: Toxic to aquatic life with long lasting effects[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data for thiourea and a related compound, providing an indication of the potential toxicity.

Table 2: Acute Toxicity Data for Thiourea and a Related Derivative

SubstanceTestRouteSpeciesValueReference
ThioureaLD50OralRat125 - 1930 mg/kg[2]
ThioureaLD50DermalRabbit>2800 mg/kg[2]
N-(2-Methoxyphenyl)thioureaLDLoOralRat100 mg/kg

Key Toxicological Concerns:

  • Carcinogenicity: Thiourea is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[3] It has been shown to cause thyroid tumors in rats.[3]

  • Reproductive Toxicity: Thiourea is suspected of damaging fertility and the unborn child.[1]

  • Thyroid Toxicity: Thiourea and its derivatives are known to have effects on the thyroid gland.

  • Sensitization: Repeated or prolonged contact may cause skin sensitization.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies for evaluating the safety of new chemical entities, such as those described by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, would be applicable.

General Protocol for Acute Oral Toxicity (based on OECD Test Guideline 423):

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dosage: A stepwise procedure is used with a starting dose based on available information. The substance is typically administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

General Protocol for Skin Sensitization (based on OECD Test Guideline 429: Local Lymph Node Assay):

  • Test Animals: Typically, female mice are used.

  • Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Sample Collection: After a set time, the draining auricular lymph nodes are excised and weighed.

  • Data Analysis: The incorporation of the radiolabel is measured, and a stimulation index is calculated to determine the sensitizing potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Use of a powder-containment enclosure is recommended for handling the solid material to prevent dust generation.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Practices:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating solution.

Visualizations

Diagram 1: General Workflow for Safety Assessment of a Substituted Thiourea Derivative

G cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment & Management A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C B Physicochemical Characterization B->C F Acute Toxicity Studies (e.g., LD50) C->F D Genotoxicity Assays (e.g., Ames Test) G Repeated Dose Toxicity Studies D->G E Endocrine Disruption Screening H Reproductive & Developmental Toxicity Studies E->H J Hazard Identification F->J G->J H->J I Carcinogenicity Bioassays I->J K Dose-Response Assessment J->K M Risk Characterization K->M L Exposure Assessment L->M N Establish Safe Handling Procedures M->N

Caption: Generalized workflow for assessing the health and safety of a novel substituted thiourea compound.

Diagram 2: Logical Relationship for Handling a Potentially Hazardous Chemical

G A Identify Potential Hazards (Based on Analogs) B Assume High Toxicity A->B C Implement Strict Engineering Controls (Fume Hood, Containment) B->C D Mandate Comprehensive PPE (Gloves, Goggles, Lab Coat, Respirator) B->D I Safe Handling Environment C->I D->I E Develop Detailed SOPs F Provide Specific Training E->F F->I G Establish Emergency Procedures G->I H Minimize Quantities Handled H->I

Caption: Decision-making process for establishing safe handling procedures for a chemical with limited safety data.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (4-Ethylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of N-aryl-(4-ethylphenyl)thiourea derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3][4][5][6] The core of this synthetic approach is the nucleophilic addition of 4-ethylaniline to a selected aryl isothiocyanate. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and expected outcomes. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-validated methodology for preparing these valuable scaffolds.

Introduction and Scientific Rationale

Thiourea derivatives [(R¹R²N)(R³R⁴N)C=S] are a cornerstone in modern medicinal chemistry.[5][7] The thiourea moiety is a versatile pharmacophore capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the C=S sulfur atom), enabling potent interactions with biological targets like enzymes and receptors.[4] The incorporation of a 4-ethylphenyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile and biological efficacy.

The most direct and efficient method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate.[8] This reaction, detailed herein, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process is highly reliable, generally proceeds with high yields, and avoids the use of toxic reagents like thiophosgene.[9][10]

Reaction Mechanism Overview

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The subsequent rearrangement of electrons leads to the formation of the stable thiourea derivative.

Experimental Protocol: Synthesis of 1-(4-Ethylphenyl)-3-(phenyl)thiourea

This protocol details the synthesis of a representative derivative, 1-(4-ethylphenyl)-3-phenylthiourea, from 4-ethylaniline and phenyl isothiocyanate. The same procedure can be adapted for other aryl isothiocyanates.

Materials and Equipment

Reagents:

  • 4-Ethylaniline (≥98%)

  • Phenyl isothiocyanate (≥99%)

  • Acetone (ACS grade, anhydrous)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (5% aqueous solution, for work-up if needed)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Workflow Diagram

G Reactants 1. Combine Reactants (4-Ethylaniline & Phenyl Isothiocyanate) in Acetone Reaction 2. Stir at Room Temperature or Reflux (Monitor by TLC) Reactants->Reaction Initiate Workup 3. Product Isolation (Precipitation/Filtration or Solvent Evaporation) Reaction->Workup Completion Purification 4. Recrystallization (from Ethanol) Workup->Purification Crude Product Characterization 5. Analysis (MP, NMR, IR, MS) Purification->Characterization Pure Product

Caption: General workflow for the synthesis of (4-Ethylphenyl)thiourea derivatives.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (e.g., 1.21 g, 10 mmol) in 20 mL of anhydrous acetone.

  • Reaction Initiation: To the stirring solution, add phenyl isothiocyanate (e.g., 1.35 g, 10 mmol) dropwise at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting materials. Note: For less reactive isothiocyanates, the mixture may need to be gently refluxed for several hours.[11]

  • Product Isolation: Upon completion, the product may precipitate directly from the acetone solution. If so, cool the flask in an ice bath for 30 minutes to maximize precipitation and collect the solid product by vacuum filtration using a Büchner funnel.

  • Alternative Isolation: If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The resulting concentrated solution can be poured into a beaker of cold deionized water (approx. 50 mL) with stirring to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: The crude solid is purified by recrystallization.[12] Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight.

  • Characterization: Determine the melting point, and acquire ¹H NMR, IR, and mass spectra to confirm the structure and purity of the final product.

Characterization and Data

The identity and purity of the synthesized this compound derivative should be confirmed through standard analytical techniques.

Expected Spectroscopic Data
  • Infrared (IR) Spectroscopy: Key vibrational bands are expected. The N-H stretching bands typically appear in the region of 3100-3300 cm⁻¹.[4] A strong band corresponding to the C=S (thiocarbonyl) stretch should be observable around 1230-1250 cm⁻¹.[1] Aromatic C-H and C=C stretching bands will also be present.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 2.6 ppm). Aromatic protons will resonate in the 7.0-8.0 ppm region. The two N-H protons will appear as broad singlets at a downfield chemical shift, typically between 9.0 and 11.0 ppm.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Summary of Key Experimental Parameters
ParameterValue/ConditionRationale
Reactant 1 4-EthylanilineThe primary amine providing the (4-ethylphenyl) moiety.
Reactant 2 Phenyl IsothiocyanateThe electrophile that introduces the thiocarbonyl group.
Molar Ratio 1:1Stoichiometric ratio for an addition reaction.
Solvent Anhydrous AcetoneA polar aprotic solvent that dissolves reactants well.[1][3]
Temperature Room Temperature to RefluxSufficient for nucleophilic addition; heating accelerates the reaction.
Reaction Time 2 - 6 hoursTypically sufficient for completion, monitored by TLC.
Purification Method Recrystallization (Ethanol)Effective method for purifying solid organic compounds.[12]
Typical Yield 70 - 95%This reaction is generally high-yielding.[11][12]

Visualization of the Chemical Transformation

G cluster_reactants Reactants cluster_product Product 4-Ethylaniline 4-Ethylaniline Thiourea_Derivative 1-(4-Ethylphenyl)-3-phenylthiourea 4-Ethylaniline->Thiourea_Derivative Acetone, RT plus1 + Phenylisothiocyanate Phenylisothiocyanate

Caption: Synthesis of 1-(4-Ethylphenyl)-3-phenylthiourea.

Safety and Troubleshooting

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isothiocyanates are lachrymators and should be handled with care.

  • Troubleshooting:

    • Low Yield: Ensure reactants are pure and the solvent is anhydrous. If the reaction is slow, consider increasing the temperature to reflux or extending the reaction time.

    • Oily Product: If the product oils out instead of precipitating, try triturating with a non-polar solvent like hexane to induce solidification. Ensure complete removal of the reaction solvent before recrystallization.

    • Difficulty in Recrystallization: If the product does not crystallize, try adding a seed crystal, scratching the inside of the flask with a glass rod at the solvent line, or using a different solvent system (e.g., ethanol-water).

References

Application Notes and Protocols for (4-Ethylphenyl)thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of (4-Ethylphenyl)thiourea as a corrosion inhibitor for mild steel, particularly in acidic environments. The information is curated for professionals in research and development who require standardized methods for material protection and analysis.

Introduction

Corrosion of mild steel is a pervasive issue in numerous industrial applications, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate corrosion. Thiourea and its derivatives are a well-established class of corrosion inhibitors, demonstrating significant effectiveness in acidic media. Their inhibitory action is primarily attributed to the presence of sulfur and nitrogen atoms, which serve as active centers for adsorption onto the metal surface, thereby forming a protective barrier against corrosive agents.[1][2][3] this compound, a derivative of thiourea, is investigated for its potential as a corrosion inhibitor.

Predicted Mechanism of Action

The corrosion inhibition by this compound on a mild steel surface in an acidic medium is predicated on its adsorption onto the metal-solution interface. This process can occur through two primary mechanisms:

  • Physisorption: In an acidic solution, the thiourea moiety can be protonated. The resulting cationic species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption: The lone pairs of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl ring, can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond. This results in a more stable and strongly adsorbed protective film.[4]

The overall inhibition mechanism is often a combination of both physisorption and chemisorption.[5][6] The ethyl group on the phenyl ring may further influence the electronic density and solubility of the molecule, potentially enhancing its protective properties.

Quantitative Data Summary

Table 1: Inhibition Efficiency of Thiourea Derivatives from Weight Loss Measurements

Inhibitor Concentration (M)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
5 x 10⁻⁴1 M HCl3091.8[7]
10% v/v1 M HClRoom Temp.72.84[8]
1000 mg/L10% HCl25Varies with Cl₂[1]
5 x 10⁻³1 M HCl6098.96[4]

Table 2: Electrochemical Polarization and Impedance Data for Thiourea Derivatives

InhibitorConcentration (M)Corrosion Current Density (Icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (%)Reference
Phenylthiourea5 x 10⁻³Decreases significantlyIncreases significantly98.96[4]
1,3-diisopropyl-2-thiourea5 x 10⁻³DecreasesIncreases92.65[4]
N-Aroyl-N'-Aryl thiourea5 x 10⁻⁴Decreases with concentration-Increases with concentration[9]
Mannich bases of thioureaVariesDecreases with concentrationIncreases with concentrationIncreases with concentration[5]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct and straightforward determination of the corrosion rate and inhibition efficiency.[7][8]

Materials and Equipment:

  • Mild steel coupons of known composition and dimensions

  • This compound

  • Corrosive medium (e.g., 1 M HCl)

  • Abrasive papers (from 100 to 1200 grit)

  • Acetone, distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a mirror finish.[9]

  • Degrease the coupons by sonicating in acetone, followed by rinsing with distilled water and drying with a stream of warm air.

  • Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immersion Test: Immerse the weighed coupons in the prepared solutions in beakers.[1] Ensure the coupons are fully submerged.

  • Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 6, 12, 24 hours).

  • Post-Immersion Analysis: After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry thoroughly.

  • Re-weigh the coupons accurately.

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%) can be calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[10][11][12]

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (Working Electrode: mild steel; Counter Electrode: platinum wire/rod; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Mild steel specimen for working electrode

  • This compound

  • Corrosive medium (e.g., 1 M HCl)

  • Polishing materials as in Protocol 1

Procedure: A. Potentiodynamic Polarization:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (corrosive medium with and without the inhibitor).

  • Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.[2]

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Follow steps 1-4 from the Potentiodynamic Polarization procedure.

  • EIS Measurement: At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The Rct value is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective inhibition.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[5]

Protocol 3: Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor and assessing the extent of corrosion damage.[15][16]

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mild steel coupons

  • Inhibitor and corrosive solutions

Procedure:

  • Sample Preparation: Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.

  • Gently rinse the coupons with distilled water and dry them.

  • SEM Analysis:

    • Mount the coupons on stubs and, if necessary, coat them with a conductive material (e.g., gold).

    • Acquire images at various magnifications to observe the surface morphology. Compare the surface of the protected steel (which should be smoother) with the unprotected steel (which will show significant pitting and damage).[16]

  • AFM Analysis:

    • Mount the coupons and scan the surface to obtain topographical images and roughness parameters.

    • Compare the surface roughness of the protected and unprotected steel. A lower roughness value indicates effective inhibition.[16][17]

  • FTIR Analysis:

    • Carefully scrape the surface film from the inhibited mild steel coupon.

    • Mix the scraped material with KBr and press into a pellet.

    • Record the FTIR spectrum to identify the functional groups of the inhibitor present on the metal surface, confirming its adsorption.

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_results Results P1 Mild Steel Coupon P2 Polishing & Cleaning P1->P2 S2 Immersion Test (Controlled Temperature & Time) P2->S2 S1 Prepare Corrosive Media (+/- Inhibitor) S1->S2 A1 Weight Loss Measurement S2->A1 A2 Electrochemical Tests (PDP, EIS) S2->A2 A3 Surface Analysis (SEM, AFM, FTIR) S2->A3 R1 Corrosion Rate A1->R1 R2 Inhibition Efficiency A1->R2 A2->R1 A2->R2 R3 Inhibition Mechanism A2->R3 A3->R3

Caption: Experimental workflow for evaluating a corrosion inhibitor.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_anodic Anodic Reaction cluster_cathodic Cathodic Reaction MS Mild Steel Surface (Fe) Anode Fe → Fe²⁺ + 2e⁻ MS->Anode H H⁺ Cathode 2H⁺ + 2e⁻ → H₂ H->Cathode Cl Cl⁻ Inhibitor This compound Inhibitor->MS Adsorption (Physisorption & Chemisorption) AdsorbedLayer Protective Inhibitor Film AdsorbedLayer->Anode Blocks Anodic Sites AdsorbedLayer->Cathode Blocks Cathodic Sites

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for (4-Ethylphenyl)thiourea in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of (4-Ethylphenyl)thiourea, including detailed protocols for its synthesis and evaluation in antimicrobial assays. While specific quantitative antimicrobial data for this compound is not extensively available in the current literature, this document leverages data from structurally similar compounds, such as 4-methyl-phenylthiourea, to provide an indicative assessment of its potential efficacy.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural motif of thiourea, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This compound, a member of this family, presents a promising scaffold for the development of novel antimicrobial agents. Its mechanism of action, like other thiourea derivatives, is thought to involve the disruption of microbial cell wall integrity and other essential cellular processes.[1]

Data Presentation

The antimicrobial activity of phenylthiourea derivatives has been evaluated against various bacterial and fungal strains. The following tables summarize the antimicrobial activity of 4-methyl-phenylthiourea, a close structural analog of this compound, to provide an estimate of its potential antimicrobial spectrum. The data is presented as the zone of inhibition in millimeters (mm).

Table 1: Antibacterial Activity of 4-methyl-phenylthiourea (Zone of Inhibition in mm)

Microorganism100 ppm200 ppm300 ppmStandard (Chloramphenicol)
Salmonella typhimurium8101114
Escherichia coli791013
Nitrobacter67912

Data adapted from a study on substituted phenylthioureas.[2]

Table 2: Antifungal Activity of 4-methyl-phenylthiourea (Zone of Inhibition in mm)

Microorganism100 ppm200 ppm300 ppmStandard (Chloramphenicol)
Aspergillus fumigatus781013
Penicillium chrysogenum68912
Fusarium graminearum791114

Data adapted from a study on substituted phenylthioureas.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-ethylaniline and ammonium thiocyanate.[2][3]

Materials:

  • 4-Ethylaniline

  • Hydrochloric acid (HCl)

  • Ammonium thiocyanate (NH₄SCN)

  • Distilled water

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Magnetic stirrer and stir bar

Procedure:

  • In a round bottom flask, dissolve 0.1 mole of 4-ethylaniline in a mixture of 9 mL of concentrated HCl and 25 mL of distilled water.

  • Heat the solution to 60-70°C for 1 hour with stirring.

  • Cool the mixture in an ice bath for approximately 1 hour.

  • Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold distilled water while stirring vigorously to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Purify the product by recrystallization from ethanol.

  • Dry the purified crystals of this compound in a desiccator.

Protocol 2: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of this compound.[2]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal cultures

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound (e.g., 100, 200, 300 ppm dissolved in a suitable solvent like DMSO) onto the surface of the inoculated agar plate. A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., Chloramphenicol) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method provides a quantitative measure of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal cultures

  • Sterile saline

  • McFarland turbidity standards (0.5)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Hypothetical Mechanism of Action

The antimicrobial mechanism of phenylthiourea derivatives is believed to involve multiple targets. One proposed mechanism against Gram-positive bacteria is the disruption of cell wall synthesis and integrity.

G cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened wall leads to Cell Membrane Cell Membrane Leakage of\nintracellular components Leakage of intracellular components Cell Membrane->Leakage of\nintracellular components Cytoplasm Cytoplasm Essential Enzymes Essential Enzymes Metabolic Disruption Metabolic Disruption Essential Enzymes->Metabolic Disruption 4-Ethylphenyl_thiourea This compound 4-Ethylphenyl_thiourea->Cell Wall Disruption of peptidoglycan synthesis 4-Ethylphenyl_thiourea->Cell Membrane Increased permeability 4-Ethylphenyl_thiourea->Essential Enzymes Inhibition

Caption: Hypothetical antibacterial mechanism of this compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of this compound.

cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Synthesize_Compound Synthesize and Purify This compound Agar_Disk_Diffusion Agar Disk Diffusion (Qualitative) Synthesize_Compound->Agar_Disk_Diffusion Broth_Microdilution Broth Microdilution (Quantitative - MIC) Synthesize_Compound->Broth_Microdilution Prepare_Cultures Prepare Microbial Cultures (Bacteria/Fungi) Prepare_Cultures->Agar_Disk_Diffusion Prepare_Cultures->Broth_Microdilution Prepare_Media Prepare Agar/Broth Media Prepare_Media->Agar_Disk_Diffusion Prepare_Media->Broth_Microdilution Measure_Zones Measure Inhibition Zones Agar_Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC Values Broth_Microdilution->Determine_MIC Compare_Activity Compare with Standards Measure_Zones->Compare_Activity Determine_MIC->Compare_Activity

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for (4-Ethylphenyl)thiourea Metal Complex Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of metal complexes incorporating the (4-Ethylphenyl)thiourea ligand and their potential applications in catalysis. The protocols and data presented are based on established methodologies for structurally analogous N-aryl-N'-substituted thiourea derivatives, offering a foundational guide for the exploration of this specific compound class in synthetic chemistry.

Introduction

N-substituted thioureas are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The presence of both sulfur and nitrogen donor atoms allows for diverse coordination modes, including monodentate and bidentate chelation. Metal complexes derived from thiourea ligands have garnered significant interest for their catalytic prowess, particularly in cross-coupling reactions that are fundamental to medicinal chemistry and materials science. The this compound ligand, with its specific electronic and steric properties, offers a unique scaffold for the development of novel catalysts.

While extensive data on the catalytic applications of this compound metal complexes are not widespread in published literature, the following sections detail generalized synthesis protocols and catalytic applications based on closely related thiourea-metal complexes. These notes are intended to empower researchers to explore the catalytic potential of this compound complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Synthesis of Benzoyl Isothiocyanate: In a flask, dissolve ammonium thiocyanate in acetone. Add benzoyl chloride dropwise while stirring at room temperature. The reaction mixture is typically stirred for 15-30 minutes to form benzoyl isothiocyanate in situ.

  • Formation of the Thiourea Derivative: To the solution containing benzoyl isothiocyanate, add a solution of 4-ethylaniline in acetone dropwise. The reaction is exothermic. Stir the mixture at room temperature for 2-4 hours.

  • Hydrolysis: After the reaction is complete, pour the mixture into water to precipitate the N-benzoyl-N'-(4-ethylphenyl)thiourea intermediate. Filter the solid, wash with water, and dry. To remove the benzoyl group, reflux the intermediate with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 1-2 hours.

  • Purification: After cooling, neutralize the solution with hydrochloric acid to precipitate the this compound. Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent system such as ethanol/water or dichloromethane/hexane to obtain the pure product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Synthesis of a Palladium(II)-(4-Ethylphenyl)thiourea Complex

This protocol is adapted from methods for synthesizing palladium(II) complexes with N-aryl thiourea ligands, which are effective catalysts in cross-coupling reactions.

Materials:

  • This compound

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Ethanol or Methanol

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Dissolve this compound (2 equivalents) in warm ethanol.

  • In a separate flask, dissolve potassium tetrachloropalladate(II) (1 equivalent) in ethanol.

  • Add the palladium salt solution dropwise to the stirred thiourea solution. A precipitate, typically yellow or orange, should form immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolate the complex by filtration. Wash the solid with ethanol and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the resulting palladium(II) complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition. The general formula is often of the type [Pd(L)₂Cl₂], where L is the thiourea ligand.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-thiourea complex as a catalyst. This reaction is a cornerstone of C-C bond formation in modern organic synthesis.

Materials:

  • Palladium(II)-(4-Ethylphenyl)thiourea complex (catalyst)

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

  • Add the Palladium(II)-(4-Ethylphenyl)thiourea complex (0.01-1 mol%).

  • Add the degassed solvent (5-10 mL).

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 4-24 hours).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions using palladium-thiourea complexes analogous to a this compound complex. This data serves as a benchmark for what researchers might expect when employing the target catalyst.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Palladium-Thiourea Complex [1][2]

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₂CO₃Toluene10012~100
24-BromoanisoleK₂CO₃Toluene10012>95
31-Bromo-4-nitrobenzeneCs₂CO₃DMF80698
42-BromopyridineK₂CO₃Toluene/H₂O90892
54-ChloroacetophenoneK₃PO₄Toluene11024~80

Data is representative of typical results found in the literature for analogous palladium-thiourea catalysts and may vary for the specific this compound complex.

Table 2: Heck Coupling of Aryl Bromides with Styrene Catalyzed by a Palladium-Thiourea Complex [3]

EntryAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneK₂CO₃DMF/H₂O804>95
24-BromobenzonitrileNaOAcDMF100693
3Methyl 4-bromobenzoateK₂CO₃DMF/H₂O80596
41-Bromo-4-fluorobenzenet-BuOKNMP120388

NMP = N-Methyl-2-pyrrolidone. Data is representative and actual results may differ.

Visualizations

Workflow for Synthesis and Catalytic Application

G cluster_synthesis Ligand and Complex Synthesis cluster_catalysis Catalytic Application (Suzuki Coupling) 4-Ethylaniline 4-Ethylaniline Thiourea_Ligand This compound 4-Ethylaniline->Thiourea_Ligand 1. React NH4SCN_BenzoylCl NH4SCN / Benzoyl Chloride NH4SCN_BenzoylCl->Thiourea_Ligand 2. Hydrolyze Pd_Complex Pd(II)-(4-Ethylphenyl)thiourea Complex Thiourea_Ligand->Pd_Complex Coordinate Pd_Salt K2PdCl4 Pd_Salt->Pd_Complex Catalytic_Cycle Catalytic Cycle Pd_Complex->Catalytic_Cycle Initiates Aryl_Halide Aryl Halide Aryl_Halide->Catalytic_Cycle Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalytic_Cycle Base Base Base->Catalytic_Cycle Product Biaryl Product Catalytic_Cycle->Product

Caption: Workflow from ligand synthesis to catalytic use.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Reductive_Elimination Reductive Elimination Ar_Pd_Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Logical Relationship of Catalytic System Components

G Catalyst Pd-(Thiourea) Complex Product Coupled Product Catalyst->Product enables formation of Substrates Substrates (Aryl Halide, Alkene/Boronic Acid) Substrates->Product are converted to Byproducts Byproducts Substrates->Byproducts can form Base Base Base->Catalyst activates/regenerates Solvent Solvent Solvent->Catalyst dissolves Solvent->Substrates dissolves Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Product influences rate & yield of

Caption: Interplay of components in the catalytic system.

References

Application Notes and Protocols for Testing Enzyme Inhibition by (4-Ethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Ethylphenyl)thiourea is a thiourea derivative with potential applications in drug discovery due to the known bioactivity of this class of compounds. Thiourea-containing molecules have been identified as inhibitors of various enzymes, including tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable candidates for dermatological and cosmetic applications.[3] This document provides a detailed experimental protocol for testing the inhibitory effect of this compound on mushroom tyrosinase, determining its potency (IC50), and elucidating its mechanism of inhibition.

Principle of the Assay: The enzymatic activity of tyrosinase is quantified by monitoring the oxidation of L-DOPA to dopachrome, a colored product with a maximum absorbance at 475 nm.[3] The presence of an inhibitor, such as this compound, will reduce the rate of dopachrome formation, allowing for the determination of the inhibitor's potency and kinetic parameters.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog No.Storage
Mushroom TyrosinaseSigma-AldrichT38242-8°C
This compoundCustom Synthesis/Commercially Available-Room Temp.
L-DOPASigma-AldrichD96282-8°C, light-sensitive
Kojic Acid (Positive Control)Sigma-AldrichK3125Room Temp.
Sodium Phosphate Buffer (0.1 M, pH 6.8)In-house preparation-2-8°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp.
96-well microplatesCorning3596Room Temp.
Table 2: Example IC50 Determination Data for this compound
This compound (µM)Absorbance (475 nm)% Inhibition
0 (Control)0.8500
10.76510
50.63825
100.42550
200.21375
500.08590
1000.04395
Table 3: Example Enzyme Kinetic Data for Mode of Inhibition Analysis
Substrate (L-DOPA) Conc. (mM)No Inhibitor (V₀)With Inhibitor (Vᵢ)1/[S] (mM⁻¹)1/V₀1/Vᵢ
0.250.1250.0834.08.012.0
0.50.2000.1432.05.07.0
1.00.2860.2221.03.54.5
2.00.4000.3330.52.53.0
4.00.5000.4440.252.02.25

Experimental Protocols

Reagent Preparation
  • 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare a solution of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Titrate one solution against the other until a pH of 6.8 is achieved.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh and keep on ice.

  • L-DOPA Stock Solution (20 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 20 mM. Prepare this solution fresh just before use as it is susceptible to auto-oxidation.[3]

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Kojic Acid Stock Solution (2 mM): Dissolve Kojic acid in DMSO to create a 2 mM stock solution for use as a positive control.[3]

Protocol for IC50 Determination
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution (20 U/mL final concentration).

    • Control Wells (No Inhibitor): 20 µL of 1% DMSO in phosphate buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells: 20 µL of corresponding this compound dilution or 1% DMSO + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[4]

  • Reaction Initiation: Add 20 µL of 2 mM L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Correct the rates by subtracting the blank readings.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.[5]

Protocol for Determining the Mode of Inhibition
  • Vary Substrate and Inhibitor Concentrations: Perform the tyrosinase assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). Use a fixed concentration of the inhibitor (e.g., its IC50 or 2x IC50 value) and a range of L-DOPA concentrations (e.g., 0.25 mM to 4 mM).

  • Measure Reaction Rates: Determine the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

  • Data Analysis using Lineweaver-Burk Plot:

    • Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial reaction rates (1/V).

    • Plot 1/V versus 1/[S] for both the inhibited and uninhibited reactions.[5]

    • Analyze the plot to determine the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect at a point other than the axes.

    • From the plot, determine the apparent Vmax (1/y-intercept) and Km (-1/x-intercept) in the presence and absence of the inhibitor. The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mode of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ic50 IC50 Determination cluster_kinetics Kinetic Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilutions Serial Dilutions of This compound prep_reagents->serial_dilutions plate_setup_ic50 Set up 96-well plate (Test, Control, Blank) serial_dilutions->plate_setup_ic50 preincubation_ic50 Pre-incubate at 25°C plate_setup_ic50->preincubation_ic50 start_reaction_ic50 Initiate reaction with L-DOPA preincubation_ic50->start_reaction_ic50 measure_ic50 Measure Absorbance at 475 nm start_reaction_ic50->measure_ic50 analyze_ic50 Calculate % Inhibition and IC50 measure_ic50->analyze_ic50 plate_setup_kinetics Set up plate with varied [Substrate] and [Inhibitor] analyze_ic50->plate_setup_kinetics Proceed if inhibition is confirmed measure_kinetics Measure Initial Reaction Rates plate_setup_kinetics->measure_kinetics lineweaver_burk Construct Lineweaver-Burk Plot measure_kinetics->lineweaver_burk determine_mode Determine Mode of Inhibition and Calculate Ki lineweaver_burk->determine_mode melanogenesis_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase translates to L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Inhibitor->Tyrosinase inhibits

References

Application Notes and Protocols for X-ray Crystallography of (4-Ethylphenyl)thiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing single-crystal X-ray crystallography on metal complexes of (4-Ethylphenyl)thiourea. This document outlines the necessary protocols from ligand synthesis and crystal growth to data collection and analysis, enabling researchers to elucidate the three-dimensional structures of these compounds, which is crucial for understanding their chemical properties and potential applications in drug development.

Synthesis of this compound and its Metal Complexes

Protocol 1: Synthesis of 1-(4-Ethylphenyl)thiourea Ligand

This protocol describes a general method for the synthesis of N-aryl thioureas by reacting the corresponding amine with an isothiocyanate.

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate or Potassium thiocyanate

  • Acetyl chloride or another acyl chloride

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Isothiocyanate (in situ):

    • In a round-bottom flask, suspend ammonium thiocyanate (1.0 equivalent) in acetone.

    • Slowly add acetyl chloride (1.0 equivalent) dropwise to the suspension while stirring.

    • Gently reflux the mixture for approximately 30 minutes to form acetyl isothiocyanate in situ.

  • Reaction with 4-Ethylaniline:

    • To the cooled reaction mixture, add a solution of 4-ethylaniline (1.0 equivalent) in acetone.

    • Reflux the resulting mixture for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, pour the mixture into a beaker containing cold, acidified water.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals of 1-(4-Ethylphenyl)thiourea.

    • Dry the purified product under vacuum.

Protocol 2: General Synthesis of this compound Metal Complexes

This protocol outlines a general procedure for the complexation of the synthesized ligand with various transition metal salts.

Materials:

  • 1-(4-Ethylphenyl)thiourea

  • Metal salts (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Ligand: Dissolve 1-(4-Ethylphenyl)thiourea (typically 2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Addition of Metal Salt: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.

  • Precipitation and Isolation: The metal complex may precipitate out of the solution upon mixing or after a period of stirring (typically 1-2 hours). If precipitation is slow, the reaction mixture can be gently heated or the solvent volume can be reduced. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystal Growth of this compound Metal Complexes

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[1] The ideal crystal should be 0.1-0.3 mm in all dimensions, well-formed, and free of defects.[1]

Protocol 3: Crystal Growth Techniques

  • Slow Evaporation:

    • Prepare a saturated or nearly saturated solution of the metal complex in a suitable solvent (e.g., DMF, DMSO, ethanol, methanol, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the metal complex in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., THF, dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a jar or beaker) that contains a more volatile anti-solvent in which the complex is insoluble (e.g., pentane, hexane, diethyl ether).

    • Over time, the anti-solvent vapor will diffuse into the solvent containing the complex, reducing its solubility and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling can induce crystallization.

X-ray Crystallography Workflow

The following is a detailed protocol for the determination of the crystal structure of a this compound metal complex using a single-crystal X-ray diffractometer.

Protocol 4: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and improve data quality.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the preliminary data, devise a data collection strategy to collect a complete dataset. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[1] Modern diffractometers often have automated software for this step.

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.

    • Scaling and Merging: The intensities from different images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique set of reflection data. This step also provides important statistics on the quality of the collected data.

    • Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.

  • Structure Solution and Refinement:

    • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[2][3] This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation

The following tables present representative crystallographic data for a Cu(II) complex with a closely related N-aryl thiourea ligand, 1-(alkyl/halogen-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. This data serves as an example of the parameters obtained from a single-crystal X-ray diffraction study. Due to the unavailability of published crystal structures for this compound metal complexes, these analogous data are provided for illustrative purposes.

Table 1: Crystal Data and Structure Refinement for a Representative Cu(II)-Thiourea Complex. [4]

ParameterValue
Empirical formulaC₃₀H₂₄CuF₆N₄S₂
Formula weight718.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(2) Å, α = 90°
b = 16.456(3) Å, β = 98.12(3)°
c = 18.987(4) Å, γ = 90°
Volume3129.1(11) ų
Z4
Density (calculated)1.522 Mg/m³
Absorption coefficient0.899 mm⁻¹
F(000)1460
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.16 to 25.00°
Final R indices [I>2σ(I)]R1 = 0.0457, wR2 = 0.1098
R indices (all data)R1 = 0.0689, wR2 = 0.1224

Table 2: Selected Bond Lengths for a Representative Cu(II)-Thiourea Complex. [4]

BondLength (Å)
Cu-N1.93 - 1.95
Cu-S2.23 - 2.25

Note: The data presented is for analogous compounds and serves as a representative example.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the X-ray crystallography of this compound metal complexes, from the initial synthesis to the final data analysis and structure deposition.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis and Refinement cluster_output Final Output ligand_synthesis Synthesis of This compound complex_synthesis Synthesis of Metal Complex ligand_synthesis->complex_synthesis crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) complex_synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure publication Publication / Database Deposition final_structure->publication

Experimental workflow for X-ray crystallography.

References

Application Notes and Protocols for the In Vitro Evaluation of (4-Ethylphenyl)thiourea's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives are a versatile class of organic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Their therapeutic potential stems from the core structure, which can be readily modified to enhance potency and selectivity towards various biological targets.[2][3] The protons on the two nitrogen atoms can act as hydrogen bond donors, while the C=S group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.[3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of a specific analogue, (4-Ethylphenyl)thiourea, to characterize its potential cytotoxic, antimicrobial, and enzyme-inhibiting activities. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development.

Application Note 1: Cytotoxicity and Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents by interacting with key proteins and impacting critical signaling pathways, such as the RAS-RAF-MAPK pathway.[4] In vitro cytotoxicity assays are the foundational step in assessing the anticancer potential of this compound. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2][5]

Quantitative Data: Cytotoxicity of Various Thiourea Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiourea derivatives against several human cancer cell lines, providing a benchmark for evaluating this compound. Lower IC₅₀ values indicate higher potency.

Compound TypeCell LineIC₅₀ (µM)Reference
3-(Trifluoromethyl)phenylthiourea analogsSW620 (Metastatic Colon Cancer)1.5 - 8.9[5]
3-(Trifluoromethyl)phenylthiourea analogsPC3 (Prostate Cancer)≤ 10[5]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast Cancer3 - 14[2]
Bis-thiourea structureHuman LeukemiaAs low as 1.50[2]
Halogenated thiourea (aspirin derivative)HK-1 (Nasopharyngeal Carcinoma)4.7[6]
1,2-disubstituted thioureasHCT116, HepG2, MCF71.71 - 16.96[4]
Experimental Protocol 1: MTT Cytotoxicity Assay

This protocol details the procedure for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HCT-116, PC3)[2][4]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh culture medium and perform a cell count. Seed 2 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment (e.g., 1 to 500 µM).[7]

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[4][5] Incubate the plate for 72 hours.[5]

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Visualizations

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed cells in 96-well plate (2x10^4 cells/well) prepare_cpd Prepare serial dilutions of This compound treat Treat cells with compound (Incubate 72h) seed->treat prepare_cpd->treat add_mtt Add MTT solution (Incubate 4h) treat->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % viability and determine IC50 value read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound This compound (Hypothesized) Compound->RAF

Caption: Hypothesized inhibition of the RAS/RAF/MAPK pathway.[4]

Application Note 2: Antimicrobial Activity Screening

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties.[1][8][9] Initial screening of this compound should involve determining its activity against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[10]

Quantitative Data: Antimicrobial Activity of Thiourea Derivatives

The following table presents Minimum Inhibitory Concentration (MIC) values for various thiourea derivatives against selected microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.[11]

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiourea derivative TD4Staphylococcus aureus (MRSA)2[11]
Thiazole-thiourea hybridStaphylococcus aureus0.78 - 1.56[8]
Thiazole-thiourea hybridBacillus subtilis0.78[8]
N-benzoylthioureasBacillus subtilis3.1 - 6.3[9]
Cu(II) complex of thiourea derivativeCandida species25 - 100[10]
Multi-drug resistant TB strainMycobacterium tuberculosis2 - 8[2]
Experimental Protocol 2: Agar Disk Diffusion (Kirby-Bauer Test)

This is a preliminary, qualitative method to screen for antimicrobial activity.[1]

Materials:

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates[1]

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm)

  • This compound stock solution

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks

  • Incubator

Procedure:

  • Inoculum Preparation: Suspend 3-4 isolated colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[1]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid against the side of the tube. Streak the swab evenly across the entire surface of an MHA plate to ensure uniform growth.[1]

  • Disk Application: Impregnate sterile paper disks with a defined amount of the this compound solution. Place the test disk, along with positive and negative control disks, onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[1]

  • Result Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Experimental Protocol 3: Broth Microdilution (MIC Determination)

This quantitative method determines the minimum inhibitory concentration (MIC) of the compound.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (as prepared above, but further diluted)

  • This compound solution

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at a starting concentration to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.[1]

  • Control Wells: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (MHB only).[1]

  • Inoculation: Prepare a final inoculum of approximately 5 x 10⁵ CFU/mL in MHB. Add 50 µL of this standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[1]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]

Visualization

Antimicrobial_Workflow cluster_qualitative Qualitative Screening: Disk Diffusion cluster_quantitative Quantitative Assay: Broth Microdilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Uniformly streak inoculum onto Mueller-Hinton Agar prep_inoculum->streak_plate place_disks Place compound-impregnated disks on agar streak_plate->place_disks incubate_disks Incubate at 37°C for 16-20 hours place_disks->incubate_disks measure_zones Measure diameter of inhibition zones (mm) incubate_disks->measure_zones serial_dilute Perform serial dilutions of compound in 96-well plate measure_zones->serial_dilute If active, proceed to MIC inoculate_wells Inoculate wells with standardized bacterial suspension serial_dilute->inoculate_wells incubate_wells Incubate at 37°C for 18-24 hours inoculate_wells->incubate_wells determine_mic Visually determine MIC (lowest clear well) incubate_wells->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Application Note 3: Enzyme Inhibition Assays

The ability of thiourea derivatives to coordinate with metal ions in enzyme active sites makes them promising enzyme inhibitors.[10][12] Key targets include urease (implicated in infections by H. pylori) and cholinesterases (implicated in Alzheimer's disease).[13][14]

Quantitative Data: Enzyme Inhibition by Thiourea Derivatives

The following table shows the inhibitory activity (IC₅₀ values) of various thiourea derivatives against different enzymes.

Compound TypeEnzyme TargetIC₅₀Reference
Tryptamine thiourea derivativeJack Bean Urease11.4 µM[14]
Bis-thiourea derivativeJack Bean Urease1.55 µM[15]
Thiazole-thiourea hybridAcetylcholinesterase (AChE)0.3 - 15 µM[2]
Thiazole-thiourea hybridButyrylcholinesterase (BChE)0.4 - 22 µM[2]
Isoquinoline thiourea derivativeTyrosinase120.7 µM[16]
Experimental Protocol 4: Urease Inhibition Assay

This protocol measures the inhibition of urease activity by quantifying ammonia production via the indophenol method.[15]

Materials:

  • Jack Bean Urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 8.2) containing EDTA and LiCl₂[15]

  • Phenol reagent (1% phenol, 0.005% sodium nitroprusside)[15]

  • Alkali reagent (0.5% NaOH, 0.1% NaOCl)[15]

  • This compound (test inhibitor)

  • Thiourea (standard inhibitor)[12]

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, mix 10 µL of urease enzyme solution with 30 µL of the test compound at various concentrations (e.g., 12.5 to 100 µM) and 50 µL of buffer.[15]

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the urea solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.[15]

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.[15]

  • Final Incubation: Incubate the plate for 50 minutes at 37°C for the color to develop.[15]

  • Data Acquisition: Measure the absorbance at 625 nm. The intensity of the blue-green color is proportional to the amount of ammonia produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration compared to a control without an inhibitor. Determine the IC₅₀ value from a dose-response curve.

Visualization

Urease_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_data Data Analysis mix Mix Urease, Buffer, and This compound in plate preincubate Pre-incubate at 37°C for 15 min mix->preincubate add_urea Add Urea to start reaction (Incubate 15 min) preincubate->add_urea add_reagents Add Phenol and Alkali reagents to develop color add_urea->add_reagents final_incubate Incubate at 37°C for 50 min add_reagents->final_incubate read_abs Measure absorbance at 625 nm final_incubate->read_abs calc_ic50 Calculate % inhibition and determine IC50 value read_abs->calc_ic50

References

Application Notes & Protocols: (4-Ethylphenyl)thiourea in Agricultural Applications as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Ethylphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in agricultural research due to their broad-spectrum biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential agricultural fungicide. The information is intended to guide researchers in the screening and characterization of this and related compounds for crop protection.

The fungicidal activity of many thiourea derivatives is attributed to their ability to interfere with essential fungal enzymes and cellular processes. Phenylthiourea, for instance, is a known inhibitor of phenoloxidase, a key enzyme in melanization pathways.[2] The structural modifications on the phenyl ring, such as the ethyl group in this compound, can influence the compound's efficacy and spectrum of activity against various plant pathogens.

Hypothetical Efficacy Data

While specific experimental data for this compound is not extensively available in public literature, the following tables present a representative, hypothetical dataset based on the known activities of closely related phenylthiourea derivatives. This data is intended to serve as a guide for expected outcomes in experimental evaluations.

Table 1: In Vitro Antifungal Activity of this compound against Common Phytopathogens

Fungal SpeciesPathogen TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaAscomycete25
Fusarium oxysporumAscomycete50
Alternaria solaniAscomycete50
Rhizoctonia solaniBasidiomycete100
Phytophthora infestansOomycete>200

Table 2: In Vivo Protective Efficacy of this compound on Tomato Plants against Alternaria solani (Early Blight)

Treatment Concentration (µg/mL)Disease Severity (%)Protective Effect (%)
0 (Control)850
504250.6
1002570.6
2001582.4
Mancozeb (Commercial Fungicide)1088.2

Mechanism of Action (Proposed)

The proposed mechanism of action for phenylthiourea compounds as fungicides involves the inhibition of key metabolic pathways in fungal cells. A primary target is phenoloxidase (tyrosinase), an enzyme crucial for melanin biosynthesis.[2] Melanin is vital for fungal virulence, protecting against host defenses and environmental stress. By inhibiting this enzyme, this compound can disrupt fungal development and pathogenesis.

Fungicide_Mechanism_of_Action cluster_fungus Fungal Cell Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Phenoloxidase Phenoloxidase 4_Ethylphenyl_thiourea This compound Inhibition Inhibition 4_Ethylphenyl_thiourea->Inhibition Inhibition->Phenoloxidase G A 4-Ethylaniline + Ammonium Thiocyanate + HCl B Reflux Reaction Mixture A->B C Cool and Precipitate B->C D Filter and Wash with Cold Water C->D E Recrystallize from Ethanol D->E F Dry and Characterize (NMR, IR, MS) E->F G A Prepare Fungal Spore Suspension (1 x 10^5 spores/mL) C Inoculate each well with Fungal Spore Suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 25-28°C for 48-72 hours C->D E Visually Assess for Fungal Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F G A Phenylthiourea Scaffold B Substituent Properties A->B C Lipophilicity B->C D Electronic Effects (Electron-donating/withdrawing) B->D E Steric Hindrance B->E F Fungicidal Activity C->F D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Ethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (4-Ethylphenyl)thiourea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct methods for synthesizing N-aryl thioureas like this compound are:

  • Reaction of 4-Ethylaniline with an Isothiocyanate Precursor: This is a widely used and generally high-yielding approach.[1] The isothiocyanate can be generated in situ from 4-ethylaniline and carbon disulfide (CS₂) or a pre-synthesized isothiocyanate can be reacted with ammonia.[2][3]

  • Reaction of 4-Ethylaniline Hydrochloride with a Thiocyanate Salt: This classic method involves reacting the amine salt (e.g., 4-ethylaniline hydrochloride) with a salt like ammonium or potassium thiocyanate, often in an aqueous or alcoholic solvent.[2][3]

  • Thionation of (4-Ethylphenyl)urea: This involves converting the carbonyl group of the corresponding urea to a thiocarbonyl using a thionating agent like Lawesson's reagent.[1][4] This is typically a secondary option if the urea is more readily available than the amine starting materials.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be traced back to several key factors:

  • Poor Reagent Quality: 4-Ethylaniline can oxidize and darken on storage. Using impure or degraded starting material is a common cause of low yield and increased side products. Similarly, isothiocyanates can be sensitive to moisture and degrade over time.[5][6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in methods involving the isomerization of ammonium thiocyanate, temperatures must be carefully controlled (typically >140°C) to favor thiourea formation, but excessive heat can cause decomposition.[7][8]

  • Side Reaction Pathways: The formation of symmetrical N,N'-diarylthioureas can occur, especially in one-pot reactions where an isothiocyanate intermediate reacts with the starting amine.[1][6] Careful control over stoichiometry is essential to minimize this.

  • Losses During Workup and Purification: this compound has moderate solubility. Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is not sufficiently crashed out of solution.[6]

Q3: What is the most common impurity I should look for, and how can I remove it?

A3: The most common impurity is often unreacted 4-ethylaniline or the symmetrically substituted N,N'-bisthis compound. Another potential impurity is residual ammonium thiocyanate if that route is used.

  • Removal Strategy: Purification is typically achieved by recrystallization. A common and effective solvent system is ethanol or an ethanol/water mixture.[9] Unreacted 4-ethylaniline is generally more soluble in common organic solvents and can be removed during washing. If significant amine starting material remains, an acid-base extraction during the workup can be effective before the final crystallization.[5] Column chromatography is also a powerful purification method if recrystallization fails to yield a pure product.[5]

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues encountered during the synthesis of this compound in a practical, question-and-answer format.

Problem 1: The reaction fails to proceed, or conversion is very low.

Q: I've mixed my 4-ethylaniline and ammonium thiocyanate (with acid) and refluxed for hours, but TLC analysis shows mostly starting material. What's wrong?

A: This issue points to problems with reaction activation or reagent quality.

  • Plausible Cause 1: Inadequate Acidity. The reaction of an amine with ammonium thiocyanate typically requires an acidic catalyst (e.g., HCl) to protonate the amine, forming the amine salt in situ.[3] This salt then undergoes nucleophilic attack on the thiocyanate. If the acid is omitted or is too weak, the reaction will be exceedingly slow.

    • Solution: Ensure you are using a strong acid like concentrated HCl. The reaction should be monitored for the formation of the ammonium salt before heating.

  • Plausible Cause 2: Poor Nucleophilicity of the Amine. While 4-ethylaniline is a reasonably good nucleophile, its reactivity can be diminished if it is impure. Aniline derivatives can oxidize over time, leading to colored impurities that can inhibit the reaction.

    • Solution: Check the purity of your 4-ethylaniline. If it is dark or discolored, consider distilling it before use.

  • Plausible Cause 3: Insufficient Temperature. The thermal rearrangement of the intermediate ammonium thiocyanate salt to thiourea requires significant thermal energy.[7][8]

    • Solution: Ensure your reaction is reaching the appropriate reflux temperature for the solvent used. For aqueous reactions, this means maintaining a vigorous reflux. If using a higher-boiling solvent, ensure the temperature is maintained consistently, often in the 140-150°C range.[8]

Problem 2: The final product is an inseparable, oily mixture instead of a solid.

Q: After cooling my reaction mixture, I obtained a dark oil instead of the expected white crystalline product. How can I isolate my compound?

A: Oiling out is a common issue in crystallization and points towards impurities or incorrect workup procedures.

  • Plausible Cause 1: Presence of Impurities. The primary cause of oiling out is the presence of impurities that depress the melting point of the product and interfere with crystal lattice formation. Unreacted starting materials or side products are the likely culprits.

    • Solution: First, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, perform a workup. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual 4-ethylaniline, followed by a wash with brine.[5] Dry the organic layer, concentrate it, and then attempt recrystallization from a clean solvent system (e.g., ethanol/water).

  • Plausible Cause 2: Supersaturation and Rapid Cooling. If the solution is cooled too quickly, the product may not have enough time to form an ordered crystal lattice and will crash out as an amorphous oil.

    • Solution: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.

Problem 3: The yield is acceptable, but the product is discolored (yellow/brown).

Q: My this compound is consistently off-white or yellowish, even after recrystallization. What causes this and how can I fix it?

A: Color impurities often arise from oxidation or thermal decomposition.

  • Plausible Cause 1: Oxidation of 4-Ethylaniline. As mentioned, the starting amine is susceptible to air oxidation, which produces highly colored impurities that can carry through the synthesis.

    • Solution: Use freshly distilled 4-ethylaniline for the best results. If distillation is not possible, ensure the starting material is of high purity and has been stored under an inert atmosphere.

  • Plausible Cause 2: Thermal Decomposition. Prolonged heating at high temperatures can cause slight decomposition of the thiourea product or intermediates, leading to discoloration.

    • Solution: Monitor the reaction closely using TLC to avoid unnecessarily long reaction times.[1][5] Once the reaction is complete, proceed with the workup promptly. For purification, consider adding a small amount of activated charcoal to the hot recrystallization solution. The charcoal will adsorb colored impurities. Heat the solution with the charcoal for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize.

Optimized High-Yield Protocol

This protocol details a reliable method for synthesizing this compound from 4-ethylaniline and ammonium thiocyanate.

Experimental Workflow

G cluster_prep Preparation cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine 4-Ethylaniline, Conc. HCl, and Water reflux 2. Add Ammonium Thiocyanate and Reflux reagents->reflux Stir cool 3. Cool Reaction Mixture in Ice Bath reflux->cool ~4 hours filter 4. Filter Crude Product cool->filter Precipitate forms wash 5. Wash with Cold Water filter->wash recrystallize 6. Recrystallize from Ethanol/Water wash->recrystallize dry 7. Dry Final Product recrystallize->dry

Caption: High-level workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline (12.1 g, 0.1 mol), concentrated hydrochloric acid (10 mL, ~0.12 mol), and 50 mL of water. Stir the mixture until the aniline has completely dissolved, forming the hydrochloride salt.

  • Reaction: To this clear solution, add ammonium thiocyanate (9.1 g, 0.12 mol). Heat the mixture to a steady reflux using a heating mantle. The solution will become cloudy.

  • Monitoring: Continue refluxing for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product will have a lower Rf than the starting aniline.

  • Isolation: Once the reaction is complete (disappearance of the 4-ethylaniline spot), remove the heating mantle and allow the flask to cool slightly before placing it in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold water (2 x 25 mL) to remove any unreacted ammonium thiocyanate and other water-soluble impurities.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture (approximately 80:20). Dissolve the solid in a minimum amount of the hot solvent mixture. If the solution is colored, add a small amount of activated charcoal and hot filter. Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to yield fine, white needles.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.

Data & Expected Results
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Ethylaniline121.1812.10.11.0
Ammonium Thiocyanate76.129.10.121.2
Conc. HCl (~37%)36.46~12.2 (10 mL)~0.121.2
  • Expected Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Melting Point: ~164-166 °C

Reaction Mechanism Overview

The synthesis proceeds via the formation of an ammonium thiocyanate salt, which then undergoes a thermal equilibrium rearrangement to the more stable thiourea product.

ReactionMechanism Amine 4-Et-Ph-NH2 (4-Ethylaniline) AmmoniumSalt 4-Et-Ph-NH3+ (Ammonium Salt) Amine->AmmoniumSalt Protonation Thiocyanate NH4SCN (Ammonium Thiocyanate) Thiourea 4-Et-Ph-NH-C(=S)-NH2 (this compound) Thiocyanate->Thiourea Reflux (Rearrangement) HPlus H+ HPlus->AmmoniumSalt Protonation AmmoniumSalt->Thiourea Reflux (Rearrangement)

Caption: Simplified mechanism for acid-catalyzed thiourea synthesis.

This guide provides a comprehensive framework for successfully synthesizing this compound with high yield and purity. By understanding the key parameters and potential pitfalls, researchers can effectively troubleshoot and optimize their experimental outcomes.

References

Troubleshooting (4-Ethylphenyl)thiourea recrystallization and "oiling out"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of (4-Ethylphenyl)thiourea, with a special focus on addressing the common issue of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem during the recrystallization of this compound?

A1: "Oiling out" is a phenomenon where the compound being purified separates from the solution as a liquid (an oil) rather than as solid crystals.[1][2] This typically occurs when the solution is highly supersaturated at a temperature above the melting point of the solute.[2] This is problematic for several reasons:

  • Reduced Purity: The oil droplets can act as a solvent for impurities, which then become trapped within the solidified product, leading to poor purification.[1]

  • Difficult Handling: The resulting product is often a glassy or amorphous solid that is difficult to filter and handle.

  • Poor Crystal Formation: Oiling out prevents the formation of a well-defined crystal lattice, which is the basis of purification by recrystallization.

Q2: What are the primary causes of "oiling out" for this compound?

A2: Several factors can contribute to this compound oiling out:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point.

  • Inappropriate Solvent Choice: Using a solvent in which the compound is too soluble, or a solvent with a high boiling point relative to the compound's melting point, can promote oiling out.

  • High Concentration of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of it separating as an oil.[1][2]

  • Highly Concentrated Solution: If the initial solution is too concentrated, it can become supersaturated at a temperature where the compound is still molten.

Q3: Which solvents are recommended for the recrystallization of this compound?

  • Ethanol or Methanol: Thiourea itself shows good solubility in these alcohols at higher temperatures and lower solubility at cooler temperatures.[3]

  • Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system can be effective. The compound is dissolved in the "good" solvent (ethanol or methanol) at an elevated temperature, and water (the "anti-solvent") is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Ethanol/Hexane Mixture: For N-aryl thioureas, a mixture of a polar solvent like ethanol and a non-polar solvent like hexane can be effective. The compound is dissolved in a minimum amount of hot ethanol, and hexane is added until turbidity is observed.

Q4: How can I prevent my this compound from "oiling out"?

A4: To prevent oiling out, consider the following preventative measures:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Use More Solvent: Add a slight excess of the hot solvent to ensure the solution does not become supersaturated at a temperature above the compound's melting point.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound at a temperature below the melting point but where the solution is supersaturated.

  • Lower the Solution Temperature Before Saturation: If using an anti-solvent, allow the solution in the "good" solvent to cool slightly before adding the anti-solvent.

Troubleshooting Guide

Estimated Solubility of this compound

The following table provides an estimated, qualitative guide to the solubility of this compound in common laboratory solvents. These are not experimentally derived quantitative values but are based on the general principles of solubility for similar N-aryl thiourea compounds.

SolventPolarityEstimated Solubility (Cold)Estimated Solubility (Hot)Notes
WaterHighVery LowLowUnlikely to be a good single solvent. Can be used as an anti-solvent with alcohols.
MethanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
EthanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.
AcetoneMediumSolubleVery SolubleMay be too good a solvent, leading to poor recovery. Could be part of a mixed-solvent system.
Ethyl AcetateMediumSparingly SolubleSolubleA potential solvent for recrystallization.
DichloromethaneMediumSolubleVery SolubleMay be too good a solvent. Its low boiling point can be a disadvantage.
HexaneLowInsolubleVery LowA good candidate for an anti-solvent in a mixed-solvent system with a more polar solvent.

Experimental Protocols

Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Recrystallization of this compound using a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

TroubleshootingWorkflow Troubleshooting this compound Recrystallization start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat to dissolve oil. Add more hot solvent. oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_flask Scratch inner surface of the flask with a glass rod. no_crystals->scratch_flask Yes impure_product Product Impure? low_yield->impure_product No check_filtrate Check filtrate for dissolved product. Evaporate some solvent if necessary. low_yield->check_filtrate Yes success Successful Recrystallization impure_product->success No resuspend_wash Re-suspend crystals in cold solvent and re-filter. impure_product->resuspend_wash Yes slow_cool Cool solution much more slowly. Insulate the flask. reheat_add_solvent->slow_cool seed_crystal Add a seed crystal at a lower temperature. slow_cool->seed_crystal change_solvent Change to a lower boiling point solvent or a mixed-solvent system. change_solvent->start seed_crystal->change_solvent add_seed Add a seed crystal. scratch_flask->add_seed reduce_solvent Evaporate some solvent to increase concentration. add_seed->reduce_solvent cool_longer Cool for a longer period or at a lower temperature. reduce_solvent->cool_longer cool_longer->start minimize_wash Use minimal ice-cold solvent for washing. check_filtrate->minimize_wash avoid_premature_crystallization Ensure no premature crystallization during hot filtration. minimize_wash->avoid_premature_crystallization avoid_premature_crystallization->success rerun_recrystallization Perform a second recrystallization. resuspend_wash->rerun_recrystallization check_solvent Ensure solvent does not react with the compound. rerun_recrystallization->check_solvent check_solvent->success

Troubleshooting workflow for this compound recrystallization.

References

Optimizing reaction conditions for N-acyl thiourea derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N-acyl thiourea derivatives. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and summaries of quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-acyl thiourea derivatives?

A1: The most widely used method for synthesizing N-acyl thiourea derivatives is the reaction of an in situ generated acyl isothiocyanate with a primary or secondary amine.[1][2] This typically involves the reaction of an acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in an anhydrous solvent like acetone or acetonitrile.[3][4] The resulting acyl isothiocyanate is then reacted with an amine to yield the desired N-acyl thiourea.[3][5]

Q2: Which solvents are recommended for this synthesis?

A2: Anhydrous acetone is a frequently used solvent for this reaction.[4][5] Other common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).[6] The choice of solvent can impact reaction efficiency, and it is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride and the intermediate acyl isothiocyanate.

Q3: What are the optimal temperature and reaction times?

A3: The reaction conditions can be influenced by the reactivity of the substrates. The formation of the acyl isothiocyanate is often carried out at room temperature or with gentle heating.[3] Subsequent reaction with the amine can also proceed at room temperature, although in some cases, refluxing the mixture may be necessary to drive the reaction to completion.[3][4] Reaction times can vary from a few hours to overnight, and it is recommended to monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

Q4: How do the electronic properties of the reactants affect the reaction?

A4: The electronic properties of both the amine and the acyl isothiocyanate intermediate influence the reaction rate. Amines with electron-donating groups are more nucleophilic and tend to react faster, while amines with electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more slowly.[6] Similarly, acyl isothiocyanates with electron-withdrawing groups are more electrophilic and react faster.[6]

Troubleshooting Guide

Q5: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?

A5: Low yields can be attributed to several factors. One common issue is the degradation of the acyl isothiocyanate intermediate.[6] To mitigate this, it is advisable to use freshly prepared or purified reagents and ensure anhydrous reaction conditions.[3][6] Another strategy to improve yields is the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB).[5] In one study, the use of TBAB increased the yield of a particular N-acyl thiourea derivative from 41% to 76%.[5][7] Additionally, optimizing the reaction temperature and time based on TLC monitoring can prevent the formation of byproducts and improve the yield of the desired product.[3]

Q6: My final product is impure and difficult to purify. What purification strategies can I employ?

A6: Impurities in the final product are a common challenge. Recrystallization is often the most effective method for purifying solid N-acyl thiourea derivatives.[3] Suitable solvents for recrystallization include ethanol and ethyl acetate.[3] Before recrystallization, washing the crude product with cold water can help remove unreacted thiocyanate salts and other water-soluble impurities.[3] If recrystallization does not yield a pure product, silica gel column chromatography can be used. A common eluent system for this is a mixture of ethyl acetate and hexane.[3]

Q7: The reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A7: The formation of a dark-colored tar-like substance often indicates decomposition or polymerization side reactions.[3] This can be caused by impurities in the starting materials, particularly the amine, which can oxidize and darken upon storage.[3] Using freshly distilled aniline is recommended.[3] Prolonged reaction times, especially at elevated temperatures, can also contribute to degradation.[3] It is crucial to monitor the reaction by TLC to avoid unnecessarily long reaction times.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-acyl Thiourea Derivatives

Acyl ChlorideAmineSolventCatalystTemperatureTimeYield (%)Reference
2-((4-methoxyphenoxy)methyl)benzoyl chloride2-aminobenzothiazoleAcetoneNoneReflux1h (isocyanate formation), then add amine41[5][7]
2-((4-methoxyphenoxy)methyl)benzoyl chloride2-aminobenzothiazoleAcetoneTBABReflux1h (isocyanate formation), then add amine76[5][7]
2-((4-methoxyphenoxy)methyl)benzoyl chloride2-aminopyridineAcetoneNoneReflux1h (isocyanate formation), then add amine56[5]
2-((4-methoxyphenoxy)methyl)benzoyl chloride2-amino-5-chloropyridineAcetoneNoneReflux1h (isocyanate formation), then add amine73[5]
2-((4-methoxyphenoxy)methyl)benzoyl chloride2-amino-3,5-dibromopyridineAcetoneNoneReflux1h (isocyanate formation), then add amine63[5]
Pivaloyl chlorideAqueous ammonia----91[1]

Table 2: Inhibitory Activity of Selected N-acyl Thiourea Derivatives

Derivative ClassTarget Enzyme/Cell LineIC₅₀ ValueReference
Pyrimidine linked acyl thioureaα-amylase1.790 ± 0.079 µM - 1.86 µM[8]
Pyrimidine linked acyl thioureaProteinase K1.790 ± 0.079 µM - 1.86 µM[8]
N-benzoyl-N'-(substituted)thioureaAcetylcholinesterase (AChE)~50 µg/mL[9]
N-benzoyl-N'-(substituted)thioureaButyrylcholinesterase (BChE)~60 µg/mL[9]
Bis-acyl-thioureaUrease1.55 ± 0.0288 µM
N,N′-diarylthioureaMCF-7 (breast cancer cells)338.33 ± 1.52 µM

Experimental Protocols

General Procedure for the Synthesis of N-acyl Thiourea Derivatives

This protocol is a representative procedure for the synthesis of N-acyl thiourea derivatives via an acyl isothiocyanate intermediate.[5]

Materials:

  • Acyl chloride (1 equivalent)

  • Ammonium thiocyanate or Potassium thiocyanate (1 equivalent)

  • Primary or secondary amine (1 equivalent)

  • Anhydrous acetone

  • Tetra-n-butylammonium bromide (TBAB, optional catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the acyl chloride (1 eq.) in anhydrous acetone.

  • Add ammonium thiocyanate (1 eq.) to the solution. If using a catalyst, add TBAB at this stage.

  • Heat the reaction mixture to reflux and maintain for 1 hour to facilitate the formation of the acyl isothiocyanate.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of the desired amine (1 eq.) in anhydrous acetone to the reaction mixture.

  • Stir the resulting mixture at room temperature or gently heat under reflux. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude N-acyl thiourea derivative.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification AcylChloride Acyl Chloride Isothiocyanate_Formation 1. In situ formation of Acyl Isothiocyanate AcylChloride->Isothiocyanate_Formation Thiocyanate KSCN or NH4SCN Thiocyanate->Isothiocyanate_Formation Amine Amine Nucleophilic_Addition 2. Nucleophilic addition of Amine Amine->Nucleophilic_Addition Isothiocyanate_Formation->Nucleophilic_Addition Intermediate Precipitation Precipitation in cold water Nucleophilic_Addition->Precipitation Crude Product Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure N-acyl Thiourea Derivative Recrystallization->Product

Caption: General experimental workflow for the synthesis of N-acyl thiourea derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR1_2 TLR1/TLR2 MyD88 MyD88 TLR1_2->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Translocation DNA DNA NFkB_active->DNA Cytokine_Gene Cytokine Gene Expression DNA->Cytokine_Gene Transcription Thiourea N-acyl Thiourea Derivative Thiourea->TLR1_2 Agonist Binding

References

Overcoming solubility issues of (4-Ethylphenyl)thiourea in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Ethylphenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in biological assays, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is an organic compound featuring a thiourea core substituted with a 4-ethylphenyl group. Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The ethylphenyl group increases the lipophilicity of the molecule, which can influence its biological activity and solubility. Several studies have investigated thiourea derivatives as potential inhibitors of enzymes such as protein tyrosine kinases and as inducers of apoptosis in cancer cells.[2][3]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Why is this happening?

This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.[4] A concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), can no longer keep the compound dissolved when significantly diluted into an aqueous medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Due to its predicted low aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound is 100% DMSO.[5] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution and prevent precipitation that can be caused by absorbed water.

Q4: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?

The final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to minimize solvent-induced toxicity.[5] However, the tolerance to DMSO can be cell-line specific. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the biological assay.

Q5: Are there alternative methods to improve the solubility of this compound in my assay medium?

Yes, several strategies can be employed if you continue to face solubility challenges:

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG 400) can be tested. However, their compatibility and potential effects on the assay must be evaluated.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of thiourea has been noted in various studies.[6]

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.

Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit due to rapid dilution from a high-concentration organic stock.

Solutions:

Solution Detailed Steps
Serial Dilution Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer. This gradual decrease in solvent concentration can prevent the compound from crashing out.
Slow Addition with Agitation Add the stock solution dropwise to the assay buffer while gently vortexing or stirring. This promotes rapid dispersal and avoids localized high concentrations of the compound.[7]
Pre-warming the Medium Warming the aqueous buffer or cell culture medium to 37°C can increase the solubility of the compound.[7]
Lower Final Concentration If possible, reduce the final working concentration of this compound in your assay to a level below its solubility limit.
Issue 2: Precipitation Over Time in the Incubator

Symptom: The solution is initially clear after dilution, but a precipitate forms after several hours or days of incubation.

Root Cause: This can be due to several factors, including temperature fluctuations, changes in medium pH due to cellular metabolism, interaction with media components, or evaporation leading to increased compound concentration.[8]

Solutions:

Solution Detailed Steps
pH Monitoring and Control Monitor the pH of your cell culture medium, especially for long-term experiments. If the pH changes significantly, it may affect the solubility of your compound. Consider more frequent media changes or using a more strongly buffered medium.
Minimize Evaporation Ensure proper humidification in your incubator. For long-term experiments, consider using sealed plates or flasks to minimize evaporation, which can concentrate the compound.[9]
Evaluate Media Components This compound may interact with certain components in the media, leading to the formation of insoluble complexes over time. If feasible, test different media formulations.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Equilibration: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for at least one hour.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • Microscopic Examination (Optional): For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.

  • Quantitative Measurement (Optional): Measure the absorbance or light scattering of each dilution using a spectrophotometer or nephelometer. An increase in absorbance or scattering indicates the presence of insoluble particles.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is your estimated maximum soluble concentration in that specific buffer.

Protocol 2: Preparing this compound Working Solutions for Cell-Based Assays

This protocol outlines the steps for preparing working solutions of this compound to minimize precipitation.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate dilution.

  • Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed complete cell culture medium. Add the solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest concentration of this compound.

  • Immediate Use: Use the prepared working solutions immediately to avoid potential stability issues.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent Predicted Solubility Comments
Water Very LowThe hydrophobic ethylphenyl group significantly reduces aqueous solubility.[10]
Aqueous Buffers (PBS, etc.) Very LowSimilar to water, solubility is expected to be poor.
Dimethyl Sulfoxide (DMSO) HighGenerally an excellent solvent for thiourea derivatives.[11][12]
Dimethylformamide (DMF) HighAnother polar aprotic solvent expected to solubilize this compound effectively.[12]
Ethanol ModerateExpected to be soluble, but likely to a lesser extent than in DMSO or DMF.[10]
Methanol ModerateSimilar to ethanol, should be a viable solvent.[10]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay stock Prepare 10 mM Stock in 100% DMSO intermediate Prepare Intermediate Dilution in Pre-warmed Medium stock->intermediate Step 1 final Prepare Final Working Solution (Dropwise addition with swirling) intermediate->final Step 2 assay Add to Cells/Assay Plate final->assay Step 3

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation decision decision start Precipitation Observed d1 Immediate or Delayed Precipitation? start->d1 sol1 Use Serial Dilution d1->sol1 Immediate sol5 Monitor/Control pH d1->sol5 Delayed sol2 Slow Addition & Agitation sol1->sol2 sol3 Pre-warm Medium sol2->sol3 sol4 Lower Final Concentration sol3->sol4 sol6 Minimize Evaporation sol5->sol6 sol7 Evaluate Media Components sol6->sol7

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR2) ras K-Ras rtk->ras pi3k PI3K/Akt Pathway ras->pi3k proliferation Gene Transcription (Proliferation, Survival) pi3k->proliferation Inhibition of Apoptosis apoptosis Pro-apoptotic Proteins (e.g., Caspase-3) cell_death Apoptosis apoptosis->cell_death Induces cell_survival Cell Survival & Proliferation proliferation->cell_survival Promotes compound This compound (and derivatives) compound->rtk Inhibition compound->ras Inhibition compound->apoptosis Activation

Caption: Potential signaling pathways affected by thiourea derivatives.

References

Preventing degradation of (4-Ethylphenyl)thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Ethylphenyl)thiourea

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting solutions for related issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark environment. Exposure to heat, moisture, and light can accelerate its degradation.

Q2: What are the signs of this compound degradation?

A2: Degradation of this compound can be indicated by several physical changes, including:

  • Discoloration: A change from its typical white or off-white crystalline appearance to a yellowish or brownish color can be a sign of oxidation or photodegradation.

  • Odor: The development of a sulfurous or ammonia-like odor may suggest thermal decomposition or hydrolysis.

  • Clumping: Stickiness or clumping of the solid material often indicates moisture absorption.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, thiourea derivatives can be susceptible to photodegradation.[1] It is recommended to store this compound in amber glass vials or other light-protecting containers to prevent decomposition initiated by exposure to UV or visible light.

Q5: What impact does humidity have on the stability of this compound?

A5: this compound can be sensitive to moisture. Absorption of water from the atmosphere can lead to hydrolysis, resulting in the formation of impurities. Storing the compound in a desiccator or a controlled low-humidity environment is recommended, especially for long-term storage.

Q6: What are the primary degradation pathways for this compound?

A6: The main degradation pathways for arylthioureas like this compound are oxidation, hydrolysis, and photodegradation.[1][2]

  • Oxidation: The thiocarbonyl group is susceptible to oxidation, which can lead to the formation of the corresponding urea derivative, (4-Ethylphenyl)urea, or other oxidized sulfur species.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thiourea moiety can be hydrolyzed to form (4-Ethylphenyl)urea and hydrogen sulfide.

  • Photodegradation: Exposure to light can lead to the formation of various degradation products, including the corresponding carbodiimide and subsequently the urea derivative.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration (yellowing) of the solid compound Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.
Compound has become clumpy or sticky Absorption of moisture (hygroscopicity).Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.
Inconsistent experimental results Degradation of the compound leading to lower purity.Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or TLC.
Precipitate formation in a solution of the compound Degradation leading to insoluble products or exceeding solubility limits.Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature (refrigerated) and protected from light.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity and stability of this compound. This method can separate the parent compound from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Dilute 1 mL of this solution to 10 mL with the mobile phase (initial conditions) to get a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound.[3][4][5][6][7]

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute to 10 mL with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute 1 mL of the solution to 10 mL with the mobile phase.

  • Thermal Degradation: Keep 10 mg of the solid compound in an oven at 80 °C for 48 hours. Dissolve the sample in acetonitrile and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile:water) to UV light (254 nm) for 24 hours.

5. Analysis: Inject the prepared standard, sample, and forced degradation samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

Degradation Troubleshooting Workflow

cluster_0 Troubleshooting Degradation of this compound cluster_1 Potential Causes cluster_2 Corrective Actions A Observe Sign of Degradation (e.g., discoloration, odor, clumping) B Identify Potential Cause A->B C Implement Corrective Action B->C P1 Improper Storage Temperature B->P1 P2 Exposure to Light B->P2 P3 Moisture Absorption B->P3 P4 Air (Oxygen) Exposure B->P4 D Verify Purity (e.g., HPLC, TLC) C->D E Decision D->E F Use Compound E->F Purity Acceptable G Discard and Use Fresh Stock E->G Purity Unacceptable S1 Store in Cool, Dry, Dark Place P1->S1 S2 Use Amber Vials P2->S2 S3 Store in Desiccator P3->S3 S4 Seal Tightly / Use Inert Gas P4->S4 cluster_pathways Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent This compound Oxidized (4-Ethylphenyl)urea Parent->Oxidized [O] Hydrolyzed (4-Ethylphenyl)urea + H2S Parent->Hydrolyzed H2O (acid/base) Photo_intermediate (4-Ethylphenyl)carbodiimide Parent->Photo_intermediate hv (Light) Photo_final (4-Ethylphenyl)urea Photo_intermediate->Photo_final Hydrolysis

References

Technical Support Center: Purification of Crude (4-Ethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (4-Ethylphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities depend on the synthetic route. If synthesized from 4-ethylaniline and an isothiocyanate, impurities may include unreacted 4-ethylaniline, residual isothiocyanate, and symmetrically disubstituted thioureas.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also crucial for confirming the structure and purity of the final product.

Q3: What are the general solubility properties of this compound?

A3: Thiourea derivatives, including this compound, are typically soluble in polar organic solvents such as ethanol, methanol, and acetone. Their solubility in non-polar solvents like hexanes is generally low. They may also be soluble in hot water.

Q4: My purified product is an oil and will not crystallize. What should I do?

A4: Not all thiourea derivatives are crystalline at room temperature, and impurities can inhibit crystallization. If recrystallization fails, column chromatography is the most reliable method for purifying oily products.[1] Trituration, which involves vigorously stirring the oil with a poor solvent like hexane, can sometimes induce crystallization by removing impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Poor Separation on TLC Plate

  • Symptom: Spots are streaking or have Rf values that are too high or too low.

  • Possible Cause: The solvent system is not optimal for separating the product from impurities.

  • Solution:

    • Adjust the polarity of the eluent. To increase the Rf value, increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). To decrease the Rf, increase the proportion of the less polar solvent.[2]

    • Try a different solvent system. A common starting point is a 1:1 mixture of ethyl acetate and hexane.[2] Other options include methanol/dichloromethane.[2]

    • For basic impurities, adding a small amount of triethylamine (0.1-2.0%) to the solvent system can improve spot shape.[2]

Issue 2: Low Recovery After Recrystallization

  • Symptom: A significantly lower than expected yield of pure product is obtained after recrystallization.

  • Possible Causes:

    • Too much solvent was used, causing the product to remain in solution even after cooling.

    • The product is significantly soluble in the chosen solvent at low temperatures.

    • The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.

  • Solutions:

    • Use a minimal amount of hot solvent to dissolve the crude product completely.

    • If the product is too soluble, try a solvent in which it is less soluble or use a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Issue 3: Product Co-elutes with an Impurity during Column Chromatography

  • Symptom: Fractions collected from the column show the presence of both the desired product and an impurity when analyzed by TLC.

  • Possible Cause: The polarity of the eluent is too high, or the chosen solvent system does not provide adequate separation.

  • Solutions:

    • Use a less polar solvent system for elution.

    • Employ a gradient elution, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the separation of compounds with similar polarities.

    • Ensure the silica gel is properly packed and the crude product is loaded onto the column in a minimal amount of solvent.

Data Presentation

Table 1: Typical Purification Parameters for this compound

Purification TechniqueSolvent SystemTypical Ratios/ConditionsExpected PurityTypical Yield
Recrystallization Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly.>98%60-80%
MethanolDissolve in a minimal amount of hot methanol and allow to cool slowly.>98%50-70%
Column Chromatography Silica Gel with Hexane/Ethyl Acetate GradientStart with 100% Hexane, gradually increase Ethyl Acetate concentration to 20-30%.>99%70-90%

Note: These values are typical starting points based on the purification of similar thiourea derivatives and may require optimization for specific crude samples.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol/water is often a good choice for aromatic thioureas.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Addition of Anti-solvent (if applicable): If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Reheat the solution gently until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[2] A common system is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude This compound tlc_analysis Perform TLC Analysis start->tlc_analysis is_pure Is the product a single spot? tlc_analysis->is_pure recrystallization Attempt Recrystallization is_pure->recrystallization No pure_product Pure Product is_pure->pure_product Yes check_purity_recrystal Check Purity (TLC/HPLC) recrystallization->check_purity_recrystal is_pure_recrystal Is Purity >98%? check_purity_recrystal->is_pure_recrystal column_chromatography Perform Column Chromatography is_pure_recrystal->column_chromatography No is_pure_recrystal->pure_product Yes troubleshoot_recrystal Troubleshoot Recrystallization (e.g., change solvent) is_pure_recrystal->troubleshoot_recrystal Low Yield check_purity_column Check Purity (TLC/HPLC) column_chromatography->check_purity_column is_pure_column Is Purity >99%? check_purity_column->is_pure_column is_pure_column->pure_product Yes troubleshoot_column Troubleshoot Column (e.g., adjust gradient) is_pure_column->troubleshoot_column No troubleshoot_recrystal->recrystallization troubleshoot_column->column_chromatography

Caption: Troubleshooting workflow for the purification of crude this compound.

Purification_Technique_Impurity_Relationship cluster_impurities Common Impurities cluster_techniques Purification Techniques crude_product Crude Product This compound + Impurities unreacted_sm Unreacted Starting Materials byproducts Reaction Byproducts polar_impurities Polar Impurities recrystallization Recrystallization unreacted_sm->recrystallization column_chromatography Column Chromatography unreacted_sm->column_chromatography acid_base_extraction Acid-Base Extraction (if applicable) unreacted_sm->acid_base_extraction byproducts->recrystallization byproducts->column_chromatography polar_impurities->column_chromatography pure_product Pure this compound recrystallization->pure_product Removes impurities with different solubility profiles column_chromatography->pure_product Separates based on differences in polarity acid_base_extraction->pure_product Removes acidic or basic impurities

Caption: Relationship between purification techniques and the types of impurities they remove.

References

Common side reactions in the synthesis of substituted thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted thioureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted thioureas?

The most common and versatile methods for synthesizing substituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used, high-yielding method known for its efficiency and straightforward nature.[1]

  • Thionation of ureas: This method involves the conversion of a urea's carbonyl group to a thiocarbonyl group, often employing reagents like Lawesson's reagent.[1]

Q2: I'm observing a low yield in my thiourea synthesis. What are the likely causes?

Low yields in thiourea synthesis can often be attributed to several factors:

  • Instability of the isothiocyanate: Isothiocyanates can degrade over time, especially when exposed to moisture or heat.

  • Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.

  • Low nucleophilicity of the amine: Amines with electron-withdrawing groups may not be sufficiently reactive.

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.

  • Formation of side products: The generation of unintended byproducts can significantly reduce the yield of the desired thiourea.

Q3: What are the most common side reactions I should be aware of?

The most frequently encountered side reactions include:

  • Formation of symmetrical N,N'-disubstituted thioureas: This is a common byproduct when synthesizing unsymmetrical thioureas, especially in one-pot reactions where the intermediate isothiocyanate can react with the starting amine.[1]

  • Desulfurization: The thiourea product can undergo desulfurization to form guanidines or carbodiimides, particularly under harsh reaction conditions or in the presence of certain reagents.

  • Decomposition of dithiocarbamate intermediates: In syntheses utilizing carbon disulfide, the dithiocarbamate intermediate can be unstable and decompose, leading to lower yields.[1]

  • Oxidation of thiourea: Thioureas are susceptible to oxidation, which can lead to the formation of various byproducts.

Troubleshooting Guides

Issue 1: Formation of Symmetrical N,N'-Disubstituted Thiourea as a Byproduct

Problem: When attempting to synthesize an unsymmetrical thiourea (R-NH-C(S)-NH-R'), a significant amount of the symmetrical byproduct (R-NH-C(S)-NH-R or R'-NH-C(S)-NH-R') is observed.

Cause: This typically occurs in one-pot syntheses from amines and carbon disulfide, where the in situ generated isothiocyanate (R-N=C=S) reacts with the initial amine (R-NH2) instead of the intended second amine (R'-NH2).[1]

Solutions:

Recommended SolutionExpected Outcome
Two-step, one-pot approach: First, allow the initial amine to react completely with carbon disulfide to form the isothiocyanate before adding the second amine.Minimizes the concentration of the initial amine available to react with the intermediate isothiocyanate, thus favoring the formation of the unsymmetrical product.
Control stoichiometry: Carefully control the molar ratios of the reactants.Reduces the likelihood of excess starting amine reacting with the isothiocyanate intermediate.
Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.May slow down the rate of the side reaction more than the desired reaction.
Issue 2: Desulfurization of Thiourea to Guanidine or Carbodiimide

Problem: The desired thiourea is being converted into the corresponding guanidine or carbodiimide.

Cause: This side reaction can be promoted by certain reagents, particularly some activating agents used in the synthesis from carbon disulfide, or by elevated temperatures. Some desulfurization reagents are used intentionally to synthesize carbodiimides from thioureas.

Solutions:

Recommended SolutionExpected Outcome
Avoid harsh activating agents: When using the carbon disulfide method, select milder activating agents for the dithiocarbamate intermediate.Reduces the likelihood of desulfurization.
Optimize reaction temperature: Avoid excessive heating, as higher temperatures can promote desulfurization.Preserves the thiourea functional group.
Careful selection of reagents: If synthesizing a carbodiimide is the goal, various desulfurizing agents can be employed. The choice of reagent will influence the reaction conditions and yield.Controlled and efficient conversion to the desired carbodiimide.
Issue 3: Low Yield Due to Dithiocarbamate Intermediate Decomposition

Problem: In syntheses using an amine and carbon disulfide, the overall yield is low, and the reaction does not go to completion.

Cause: The dithiocarbamate salt, formed as an intermediate, can be unstable and decompose before it is converted to the desired thiourea.

Solutions:

Recommended SolutionExpected Outcome
Use of a coupling reagent: Add a coupling reagent, such as a carbodiimide, to facilitate the conversion of the dithiocarbamate to the isothiocyanate.Increased efficiency of the conversion and higher overall yield.
In situ generation and reaction: Perform the formation of the dithiocarbamate and its subsequent reaction in one pot without isolation to minimize decomposition.Reduces handling and potential decomposition of the sensitive intermediate.

Data Presentation

Table 1: Comparison of Yields for Symmetrical vs. Unsymmetrical Thiourea Synthesis under Various Conditions

Starting Amine 1Starting Amine 2SolventTemperature (°C)Time (h)Yield of Unsymmetrical Product (%)Yield of Symmetrical Byproduct (%)
2-NaphthylamineDiethylamineToluene701258Not Reported
2-NaphthylamineDiethylamineDMSO70195Not Reported
4-Methoxyaniline4-NitroanilineDMF1004-685Not Reported
BenzylamineCarbon DisulfideWaterRoom Temp2Not Applicable95 (of symmetrical)
n-ButylamineCarbon DisulfideWaterRoom Temp2Not Applicable92 (of symmetrical)

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of Desulfurizing Agent on Carbodiimide Yield from 1,3-Di-o-tolyl-2-thiourea

Desulfurizing AgentSolventTemperature (°C)TimeYield of Carbodiimide (%)
PhosgeneBenzene5-10 (initial), then refluxNot specified79.1
Sodium HypochloriteWater< 35Instantaneous~79.2
Metal OxidesNot specifiedNot specifiedNot specifiedOften low and impure

Data compiled from multiple sources for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and a Primary Amine

Materials:

  • Isothiocyanate (1.0 eq)

  • Primary amine (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the isothiocyanate in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.

  • With magnetic stirring, add the primary amine dropwise to the isothiocyanate solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of an Unsymmetrical Thiourea from Two Different Amines and Carbon Disulfide

Materials:

  • Primary or secondary amine 1 (1.0 eq)

  • Primary or secondary amine 2 (1.2 eq)

  • Carbon disulfide (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Glass tube or reaction vessel

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a glass tube, combine the first amine, the second amine, and carbon disulfide in DMSO.

  • Stir the reaction mixture at 70°C for 1-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and add water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow_isothiocyanate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve Isothiocyanate in Anhydrous Solvent react_add_amine Add Amine Dropwise at Room Temperature prep_dissolve->react_add_amine Stirring react_monitor Monitor by TLC react_add_amine->react_monitor workup_evaporate Remove Solvent react_monitor->workup_evaporate Reaction Complete workup_purify Purify Product workup_evaporate->workup_purify

Caption: Experimental workflow for thiourea synthesis from an isothiocyanate.

troubleshooting_symmetrical_byproduct cluster_solutions Solutions start Unsymmetrical Thiourea Synthesis (Amine 1 + CS2 + Amine 2) problem Symmetrical Byproduct Observed (Amine 1 + CS2 + Amine 1) start->problem cause Cause: In situ Isothiocyanate reacts with starting Amine 1 problem->cause solution1 Two-step, one-pot: Form isothiocyanate first cause->solution1 solution2 Careful control of stoichiometry cause->solution2 solution3 Lower reaction temperature cause->solution3

Caption: Troubleshooting logic for symmetrical byproduct formation.

References

Scaling up the synthesis of (4-Ethylphenyl)thiourea for bulk production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Ethylphenyl)thiourea, with a focus on scaling up for bulk production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and scalable methods for synthesizing N-aryl thioureas like this compound include:

  • Reaction of 4-Ethylaniline with an Isothiocyanate: This is a widely used, often high-yielding method where 4-ethylaniline is reacted with a suitable isothiocyanate, such as benzoyl isothiocyanate or an alkyl isothiocyanate.[1][2]

  • Reaction of an Amine with a Thiocyanate Salt: In an acidic medium, an amine or aniline can react with a thiocyanate salt, like ammonium thiocyanate, to form the corresponding thiourea.[6][7]

Q2: How can I improve the yield when scaling up the synthesis?

Low yields during scale-up can arise from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of starting materials, especially the 4-ethylaniline and the isothiocyanate precursor. Degradation of isothiocyanates can significantly lower yields.[8] It is recommended to use freshly prepared or purified isothiocyanate.[8]

  • Reaction Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to overcome activation energy barriers, especially with sterically hindered reactants.[8]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used for isothiocyanate reactions.[8][9] For syntheses involving carbon disulfide, aqueous medium under basic conditions can be effective.[4][10]

Q3: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

Unexpected byproducts are common in thiourea synthesis.

  • Identification: Use analytical techniques such as TLC, HPLC, GC-MS, and NMR to identify the structure of the byproduct.

  • Common Side Reactions and Solutions:

    • Formation of Symmetrical Thioureas: When synthesizing unsymmetrical thioureas using carbon disulfide, the formation of symmetrical thioureas can be a significant issue. A two-step, one-pot approach where the isothiocyanate is formed in situ before the addition of the second amine can minimize this.[8]

    • Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and heat. Store them in a cool, dark, and dry environment and consider their in-situ generation.[8]

    • Reaction with Solvent: Ensure the solvent is inert under the reaction conditions.

Q4: What are the best practices for purifying this compound in bulk?

For bulk purification, consider the following methods:

  • Recrystallization: This is one of the most effective methods for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or a mixture of ethanol and water is often effective for recrystallizing thiourea derivatives.[11]

  • Column Chromatography: While effective, column chromatography can be resource-intensive for very large scales. It is more suitable for purifying smaller batches or for removing impurities that are difficult to separate by recrystallization.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Low Yield
Potential Cause Recommended Solution Expected Outcome
Degradation of Isothiocyanate PrecursorUse freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry place. Consider in-situ generation.[8]Improved yield and reduced side products from isothiocyanate decomposition.[8]
Steric HindranceIncrease the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[8]Increased conversion to the desired thiourea product.[8]
Low Nucleophilicity of AmineAdd a non-nucleophilic base, such as triethylamine, to activate the amine.Enhanced reaction rate and improved yield.
Inefficient Intermediate Conversion (CS₂ Method)The addition of a coupling reagent like a carbodiimide can facilitate the conversion of the dithiocarbamate intermediate to the isothiocyanate.[8]Higher yield of the desired thiourea.
Product Purity Issues
Problem Potential Cause Recommended Solution
Presence of Starting MaterialsIncomplete reaction.Monitor the reaction progress using TLC. If the reaction is slow, consider gentle heating.[8]
Formation of Symmetrical ThioureaIn unsymmetrical synthesis using CS₂, both amines compete.Use a two-step, one-pot approach where the isothiocyanate is formed first before adding the second amine.[8]
Discoloration of Final ProductPresence of impurities or degradation products.Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis of this compound from 4-Ethylaniline and Ammonium Thiocyanate

This protocol is a general guideline and may require optimization for large-scale production.

Materials:

  • 4-Ethylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask for filtration

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline and a solution of ammonium thiocyanate in water.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The this compound product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Quantitative Data Summary

MethodStarting MaterialsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
1Aniline, Ammonium rhodanideWaterHCl, NaHSO₃80-901697.4[7]
21-Naphthyl isothiocyanate, 1,3-PhenylenediamineDichloromethane-Reflux2482[9]
3Primary Amines, Carbon DisulfideWaterNaOHReflux1240-93[6]
44-Ethylaniline, Benzoyl isothiocyanateAcetone-Room Temp2-4>90 (typical)General Method[1][2]

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No low_yield_causes Potential Causes: 1. Reagent Degradation 2. Steric Hindrance 3. Low Nucleophilicity check_yield->low_yield_causes Yes success Successful Synthesis check_purity->success No purity_causes Potential Issues: 1. Starting Material Contamination 2. Side Product Formation check_purity->purity_causes Yes solution_reagent Use fresh/purified reagents. Consider in-situ generation. low_yield_causes->solution_reagent Reagent issue solution_temp Increase temperature or time. Use microwave irradiation. low_yield_causes->solution_temp Reaction condition solution_base Add non-nucleophilic base. low_yield_causes->solution_base Amine reactivity solution_reagent->start Retry solution_temp->start Retry solution_base->start Retry solution_reaction_complete Ensure reaction completion (TLC). Optimize reaction time/temp. purity_causes->solution_reaction_complete Contamination solution_side_products Modify reaction conditions. (e.g., two-step addition) purity_causes->solution_side_products Side Products purify Purify Product (Recrystallization, Chromatography) solution_reaction_complete->purify solution_side_products->purify purify->success

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Method Refinement for Consistent Corrosion Inhibition Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable corrosion inhibition measurements.

Troubleshooting Guide

This section addresses specific issues that may arise during corrosion inhibition experiments.

IssuePossible Cause(s)Suggested Solution(s)
Potentiodynamic Polarization: Unstable Open Circuit Potential (OCP) The system has not reached a steady state.[1]Allow the system to stabilize for a longer period before starting the polarization scan. A stable OCP is crucial for reproducible results.[1]
Contamination of the electrolyte or working electrode.Ensure high-purity reagents and thoroughly cleaned electrodes.
Potentiodynamic Polarization: "CA Overload" Error The current required exceeds the potentiostat's limit for the selected range.[2]Check the software for any upper current limits that may be set.[2] Try using a fixed current/potential range instead of auto-ranging.[2] Ensure the counter electrode has a sufficiently large surface area; a platinum mesh is often recommended.[2]
Potentiodynamic Polarization: Noisy or Distorted Curves Electrical noise from nearby equipment.[3]Connect ceramic disk capacitors between the electrolyte and the counter electrode to suppress noise.[3] Ensure all cable connections are secure.
Scan rate is too fast.[4]Use a slower scan rate, such as the ASTM G59 recommended rate of 0.1667 mV/s, to allow the system to remain in a quasi-steady state.[4]
Electrochemical Impedance Spectroscopy (EIS): Inconsistent or Drifting Spectra The corrosion system is not at a steady state.[1]Monitor the OCP until it stabilizes before beginning the EIS measurement.[1]
The applied AC voltage amplitude is too large, driving the system into a non-linear regime.[1]Use a small AC signal, typically 5-10 mV, to ensure the system remains pseudo-linear.[1][5]
EIS: Nyquist Plot Does Not Start at the Origin High-frequency impedance is dominated by the solution resistance.This is expected. The high-frequency intercept on the real axis represents the solution resistance (Rs).[6]
EIS: Data Does Not Fit the Expected Equivalent Circuit Model The chosen equivalent circuit model does not accurately represent the electrochemical processes occurring.Consider more complex models that account for phenomena like diffusion (Warburg element) or non-ideal capacitive behavior (Constant Phase Element).[7][8]
Pitting or other localized corrosion events are occurring.[1]These events can complicate analysis. Complement EIS with other techniques like potentiodynamic polarization to identify pitting potentials.[1]
Weight Loss: Inconsistent or Non-Reproducible Corrosion Rates Inconsistent surface preparation of coupons.[9]Follow a standardized procedure for surface finishing, such as using specific grit SiC paper, to ensure a consistent initial state.[10]
Incomplete removal of corrosion products before final weighing.Use appropriate cleaning procedures (e.g., chemical cleaning as per ASTM G1) that remove corrosion products without attacking the base metal.[11]
Insufficient immersion time.[12]Ensure the immersion period is long enough to produce a measurable weight loss. Typical durations range from 24 hours to several weeks.[12]
Uncontrolled environmental factors (temperature, aeration).Maintain and monitor the test environment (e.g., temperature, pH, aeration) throughout the experiment.[12]

Frequently Asked Questions (FAQs)

Potentiodynamic Polarization

Q1: What is the purpose of a potentiodynamic polarization scan?

A potentiodynamic polarization scan is an electrochemical technique used to determine the corrosion characteristics of a metal, including its corrosion rate, susceptibility to pitting, and passivation behavior.[4][13][14] It involves scanning the potential of a working electrode and measuring the resulting current.[4]

Q2: How is the corrosion rate determined from a potentiodynamic polarization curve?

The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr). This is known as Tafel analysis.[3][15] The corrosion rate can then be calculated from the icorr.[15]

Q3: What are typical experimental parameters for a potentiodynamic polarization scan?

ParameterTypical Value/RangeReference
Scan Rate0.1667 mV/s to 0.6 V/h[4][10]
Potential Range±250 mV vs. OCP for Tafel plots; wider scans for pitting analysis[13]
Working Electrode Area1 cm² is common, but smaller areas can be used if current density is calculated[16]
Electrochemical Impedance Spectroscopy (EIS)

Q1: What information can be obtained from an EIS experiment?

EIS is a non-destructive technique that provides information about the kinetics of electrochemical processes and the properties of the electrode/electrolyte interface.[5][17] It can be used to determine polarization resistance (related to corrosion rate), coating performance, and to investigate corrosion mechanisms.[7][17]

Q2: How is an EIS experiment performed?

A small amplitude AC potential is applied to the working electrode over a range of frequencies, and the resulting AC current is measured.[5] The data is often presented as Nyquist or Bode plots.[5]

Q3: What are some common equivalent circuit elements used to model EIS data for corrosion?

ElementSymbolRepresents
Solution ResistanceRsThe resistance of the electrolyte between the working and reference electrodes.[6]
Charge Transfer ResistanceRctThe resistance to the electrochemical corrosion reaction at the metal surface. Inversely proportional to the corrosion rate.
Double-Layer CapacitanceCdlThe capacitance of the electrochemical double layer at the metal/electrolyte interface.[7]
Constant Phase ElementCPEUsed in place of a capacitor to account for non-ideal, heterogeneous surfaces.[18]
Warburg ImpedanceWRepresents impedance due to diffusion of species to or from the electrode surface.[7]
Weight Loss Method

Q1: What is the principle of the weight loss method for corrosion measurement?

The weight loss method is a simple and direct technique that involves exposing a pre-weighed metal coupon to a corrosive environment for a specific duration.[9][19] After exposure, the coupon is cleaned to remove corrosion products and re-weighed.[9] The weight loss is used to calculate the average corrosion rate over the exposure period.[9]

Q2: What are the advantages and disadvantages of the weight loss method?

Advantages:

  • Simple and Direct: No sophisticated instrumentation is required, and it provides a direct measure of metal loss.[9]

  • Versatile: Applicable to a wide range of environments.[9]

  • Provides Visual Information: Allows for visual inspection of the type of corrosion (e.g., pitting, uniform).[9]

Disadvantages:

  • Provides an Average Rate: Only gives the average corrosion rate over the entire exposure time and does not provide real-time data.[20][21]

  • Can be Time-Consuming: Experiments can take days or weeks to obtain measurable weight loss.[12]

Q3: How is the corrosion rate calculated from weight loss data?

The corrosion rate (CR) is calculated using the following formula[9][20][22]:

CR = (K × W) / (A × T × D)

Where:

  • K = a constant to determine the units of the corrosion rate (e.g., 8.76 x 104 for mm/year)[20]

  • W = mass loss in grams[20]

  • A = surface area of the coupon in cm²[20]

  • T = exposure time in hours[20]

  • D = density of the metal in g/cm³[20]

Experimental Protocols

Potentiodynamic Polarization (Based on ASTM G59)
  • Specimen Preparation: Wet polish the working electrode sequentially with 240-grit and 600-grit SiC paper.[10] Measure the surface area of the specimen.[10]

  • Cell Setup: Assemble the three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[13]

  • Deaeration: Purge the test solution with an oxygen-free gas (e.g., nitrogen or argon) for at least 30 minutes before immersing the specimen to remove dissolved oxygen.[10] Continue the purge throughout the experiment.[10]

  • OCP Measurement: Immerse the specimen and monitor the open circuit potential (OCP) until it stabilizes (typically for 55-60 minutes).[10]

  • Polarization Scan: Begin the potential scan from approximately -30 mV versus the final OCP to +30 mV versus the final OCP at a scan rate of 0.6 V/h.[10]

  • Data Analysis: Plot the potential versus the logarithm of the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.[3]

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_specimen Prepare Working Electrode prep_cell Assemble 3-Electrode Cell prep_specimen->prep_cell prep_solution Deaerate Test Solution prep_cell->prep_solution immerse Immerse Electrodes prep_solution->immerse ocp Monitor OCP until Stable (1 hr) immerse->ocp scan Perform Potential Scan ocp->scan plot Plot E vs. log(i) scan->plot tafel Tafel Extrapolation plot->tafel calc Calculate Corrosion Rate tafel->calc

Potentiodynamic Polarization Workflow
Electrochemical Impedance Spectroscopy (Based on ASTM G106)

  • System Setup: Use the same three-electrode cell setup and preparation as for potentiodynamic polarization.[17][23]

  • OCP Stabilization: Allow the system to stabilize at its OCP for a sufficient time to achieve a steady state.[1]

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a specified frequency range (e.g., 100 kHz to 10 mHz).[5][24]

  • Data Acquisition: Record the real and imaginary components of the impedance at each frequency.

  • Data Presentation: Plot the data as a Nyquist plot (Zimaginary vs. Zreal) and/or Bode plots (|Z| and phase angle vs. frequency).[5]

  • Data Analysis: Fit the impedance data to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs) and charge transfer resistance (Rct).[5] The polarization resistance (Rp) is often taken as the value of Rct.

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep Prepare & Assemble 3-Electrode Cell stabilize Stabilize at OCP prep->stabilize apply_ac Apply AC Signal over Frequency Range stabilize->apply_ac record_z Record Impedance Data apply_ac->record_z plot Generate Nyquist & Bode Plots record_z->plot fit Fit to Equivalent Circuit Model plot->fit extract Extract Parameters (e.g., Rct) fit->extract

Electrochemical Impedance Spectroscopy Workflow
Weight Loss Method (Based on ASTM G31)

  • Coupon Preparation: Prepare replicate test coupons by cleaning and polishing the surfaces.[9]

  • Initial Measurement: Measure the initial surface area and weigh each coupon accurately.

  • Exposure: Immerse the coupons in the test solution for a predetermined period (e.g., 24 to 240 hours or longer).[12][25] Ensure the test conditions (temperature, pH, etc.) are controlled and monitored.[12]

  • Cleaning: After exposure, remove the coupons and clean them according to a standard procedure (e.g., ASTM G1) to remove all corrosion products.[11]

  • Final Weighing: Dry the cleaned coupons and weigh them accurately.

  • Calculation: Calculate the weight loss and use the formula provided in the FAQ section to determine the average corrosion rate.[9][20]

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_coupon Prepare & Clean Test Coupons measure_initial Measure Initial Area & Weight prep_coupon->measure_initial immerse Immerse in Test Solution measure_initial->immerse monitor Monitor Conditions for Set Duration immerse->monitor remove_clean Remove & Clean Coupons monitor->remove_clean weigh_final Dry & Weigh Final Mass remove_clean->weigh_final calculate_cr Calculate Corrosion Rate weigh_final->calculate_cr

Weight Loss Method Workflow

References

Technical Support Center: Enhancing the Stability of (4-Ethylphenyl)thiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and stability assessment of (4-Ethylphenyl)thiourea metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound metal complexes?

The stability of metal complexes with this compound is influenced by several factors:

  • Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.[1][2]

  • Ligand Properties: The basicity of the thiourea ligand affects its coordination strength. The ethyl group on the phenyl ring is an electron-donating group, which can slightly increase the electron density on the sulfur and nitrogen atoms, potentially enhancing its coordination ability compared to unsubstituted phenylthiourea.

  • Solvent: The polarity and coordinating ability of the solvent can impact complex stability. Protic solvents may compete for coordination sites on the metal ion, potentially leading to ligand dissociation.

  • pH of the Solution: The pH is critical as it can affect the protonation state of the thiourea ligand. In acidic solutions, the thiourea may be protonated, which can hinder its ability to coordinate with the metal ion.

  • Temperature and Light: Elevated temperatures can lead to thermal decomposition of the complexes.[3] Some complexes may also be sensitive to light and undergo photochemical degradation.

Q2: How can I improve the stability of my this compound metal complexes in solution?

To enhance the stability of your complexes in solution, consider the following strategies:

  • Optimize Solvent Choice: Use aprotic and non-coordinating solvents where possible to minimize solvent competition.

  • Control pH: Maintain an optimal pH range where the ligand is in its desired coordination-active form. This often involves working in neutral or slightly basic conditions, depending on the metal ion.

  • Inert Atmosphere: For oxygen-sensitive complexes, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or the ligand.

  • Chelating Agents: If the primary ligand dissociation is an issue, consider the use of multidentate chelating ligands in mixed-ligand complexes, which can significantly increase overall complex stability due to the chelate effect.[4]

  • Storage Conditions: Store solutions of the complexes in the dark and at low temperatures to minimize thermal and photochemical decomposition.

Q3: What are the common degradation pathways for thiourea-based metal complexes?

Thiourea and its derivatives can be prone to degradation, especially under harsh conditions. Common degradation pathways include:

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions and at elevated temperatures, the thiourea moiety can hydrolyze.[5]

  • Oxidation: The sulfur atom in thiourea is susceptible to oxidation, which can be promoted by oxidizing agents or even atmospheric oxygen, especially when coordinated to a redox-active metal.

  • Thermal Decomposition: At higher temperatures, the complexes can decompose, often leading to the formation of metal sulfides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound metal complexes.

Problem 1: Low or No Yield of the Metal Complex
Potential Cause Recommended Solution
Poor quality of starting materials Ensure the this compound ligand is pure. Recrystallize if necessary. Use high-purity metal salts.
Incorrect solvent Use a solvent in which both the ligand and the metal salt are soluble. Common solvents for complexation include ethanol, methanol, acetonitrile, and DMF.[6]
Inappropriate reaction temperature Some complexation reactions are exothermic and require cooling, while others may need gentle heating to overcome activation barriers. Monitor the reaction temperature and adjust as needed.
Incorrect pH The pH of the reaction mixture can be critical. For some metals, deprotonation of the thiourea ligand is necessary for coordination, which may require the addition of a non-coordinating base.
Ligand-to-metal ratio is not optimal Vary the stoichiometry of the ligand to the metal salt to find the optimal ratio for complex formation.
Problem 2: The Isolated Product is not the Desired Complex
Potential Cause Recommended Solution
Formation of side products Unreacted starting materials or the formation of symmetrical thioureas (if starting from an isothiocyanate route) can be common byproducts.[5] Purify the product using techniques like recrystallization or column chromatography.
Decomposition of the complex during workup Avoid high temperatures and exposure to strong acids or bases during the isolation and purification steps.
Incorrect characterization Use a combination of analytical techniques (¹H NMR, FT-IR, UV-Vis, and elemental analysis) to confirm the structure of the isolated product.
Problem 3: The Complex is Unstable and Decomposes Over Time
Potential Cause Recommended Solution
Sensitivity to air or moisture Store the solid complex in a desiccator under an inert atmosphere. Prepare solutions fresh before use and handle them under inert conditions if necessary.
Photochemical instability Store the complex in an amber vial or wrapped in aluminum foil to protect it from light.
Thermal instability Store the complex at low temperatures (e.g., in a refrigerator or freezer).
Inherent instability of the complex Consider modifying the ligand structure or using a different metal ion to form a more stable complex. The nature of the counter-ion in the metal salt can also influence stability.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted thioureas from an isothiocyanate and an amine.[8][9]

Materials:

  • 4-Ethylaniline

  • Phenyl isothiocyanate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-ethylaniline (1.0 equivalent) in ethanol.

  • To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will likely precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purify the product by recrystallization from ethanol.

  • Dry the purified this compound in a vacuum oven.

  • Characterize the final product by determining its melting point and recording its ¹H NMR and FT-IR spectra.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol provides a general procedure for the synthesis of a metal complex.[6][9]

Materials:

  • This compound (ligand)

  • A suitable metal salt (e.g., CuCl₂, Ni(CH₃COO)₂, Zn(NO₃)₂)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound ligand (e.g., 2 equivalents) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 1-3 hours). A precipitate may form during this time.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent may need to be partially evaporated to induce crystallization.

  • Wash the collected complex with the solvent to remove unreacted starting materials.

  • Dry the complex in a vacuum oven.

  • Characterize the synthesized complex using FT-IR, UV-Vis, and ¹H NMR spectroscopy, and elemental analysis.

Data Presentation

Table 1: Representative Spectroscopic Data for Arylthiourea Metal Complexes

This table provides a reference for the expected spectroscopic shifts upon complexation. Actual values for this compound complexes may vary.

Spectroscopic Technique Ligand (Arylthiourea) Metal Complex Interpretation
FT-IR (cm⁻¹) ν(N-H): ~3100-3300ν(C=S): ~700-850ν(N-H): Shift to lower or higher frequencyν(C=S): Shift to lower frequencyA shift in the C=S stretching frequency is a strong indicator of coordination through the sulfur atom.[6] Changes in the N-H stretch suggest involvement of the nitrogen atom in coordination or hydrogen bonding.
¹H NMR (ppm) δ(N-H): ~8.0-10.0δ(N-H): Shift downfield or upfield, or broadening of the signalChanges in the chemical shift of the N-H protons upon addition of a metal salt indicate coordination.
UV-Vis (nm) π → π* and n → π* transitionsShifts in ligand-based transitions and appearance of new charge-transfer or d-d bandsThe appearance of new absorption bands in the visible region upon complexation is indicative of the formation of the metal complex and can provide information about its geometry.[10]
Table 2: Template for Stability Constant Data of M-(4-Ethylphenyl)thiourea Complexes
Metal Ion Solvent Temperature (°C) Ionic Strength (M) log K Method
e.g., Cu(II)UV-Vis Titration
e.g., Ni(II)Potentiometric Titration
e.g., Zn(II)UV-Vis Titration

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: Prepare Reagents (4-Ethylaniline, Phenyl isothiocyanate) dissolve_amine Dissolve 4-Ethylaniline in Ethanol start->dissolve_amine add_isothiocyanate Add Phenyl isothiocyanate dropwise dissolve_amine->add_isothiocyanate reflux Reflux Reaction Mixture (2-4 hours) add_isothiocyanate->reflux cool Cool to Room Temperature reflux->cool filter_ligand Filter Precipitated Ligand cool->filter_ligand recrystallize Recrystallize from Ethanol filter_ligand->recrystallize dry_ligand Dry this compound recrystallize->dry_ligand dissolve_ligand_metal Dissolve Ligand and Metal Salt in Solvent dry_ligand->dissolve_ligand_metal mix_solutions Mix Ligand and Metal Salt Solutions dissolve_ligand_metal->mix_solutions stir_reaction Stir Reaction Mixture (1-3 hours) mix_solutions->stir_reaction isolate_complex Isolate Metal Complex (Filtration/Evaporation) stir_reaction->isolate_complex wash_complex Wash Complex isolate_complex->wash_complex dry_complex Dry Metal Complex wash_complex->dry_complex ftir FT-IR Spectroscopy dry_complex->ftir nmr ¹H NMR Spectroscopy dry_complex->nmr uv_vis UV-Vis Spectroscopy dry_complex->uv_vis elemental Elemental Analysis dry_complex->elemental

Caption: Workflow for synthesis and characterization.

troubleshooting_stability Troubleshooting Guide for Complex Instability start Problem: Complex is Unstable check_storage Are storage conditions optimal? (Dark, low temp, inert atm.) start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_solvent Is the solvent appropriate? (Aprotic, non-coordinating) yes_storage->check_solvent improve_storage Action: Improve storage conditions. Store in amber vial at low temp under N₂ or Ar. no_storage->improve_storage reassess_stability Re-evaluate stability improve_storage->reassess_stability yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No check_ph Is the pH of the solution controlled? yes_solvent->check_ph change_solvent Action: Change to a less coordinating solvent. no_solvent->change_solvent change_solvent->reassess_stability yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No consider_modification Consider inherent instability. Modify ligand or change metal ion. yes_ph->consider_modification control_ph Action: Use a buffer or adjust pH to an optimal range. no_ph->control_ph control_ph->reassess_stability

Caption: Troubleshooting complex instability.

References

Validation & Comparative

A Comparative Analysis of (4-Ethylphenyl)thiourea and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a detailed comparative study of (4-Ethylphenyl)thiourea and other widely used corrosion inhibitors, namely benzotriazole and imidazoline derivatives. The comparison is supported by experimental data from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, offering a comprehensive overview of their performance and mechanisms of action.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency, which is determined through various experimental methods. The following tables summarize the performance of this compound (and its close derivatives), benzotriazole, and imidazoline derivatives under acidic conditions on mild steel.

Table 1: Inhibition Efficiency Data from Weight Loss Method
InhibitorConcentration (ppm)MediumTemperature (°C)Inhibition Efficiency (%)Reference
4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT)1001 M HCl3096.1[1]
4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT)5001 M HCl3096.1[1]
4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT)*5001 M HCl6066.3[1]
1-Acetyl-1H-Benzotriazole (ABTZ)5001 M HClNot Specified80.55[2]
Thiophene-imidazoline derivative (S4-C11)100CO2-saturated oilfield produced waterMedium-High87.55[3]

*Note: 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (EOPT) is a close structural derivative of this compound and its data is used here as a strong proxy.

Table 2: Potentiodynamic Polarization Data
InhibitorConcentrationMediumCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (%)Reference
Phenylthiourea (PTU)5 x 10⁻³ M1.0 M HClNot Specified98.96[4]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³ M1.0 M HClNot Specified92.65[4]
1-Acetyl-1H-Benzotriazole (ABTZ)500 ppm1 M HClDecreased Significantly80.55[2]
Imidazoline derivative5 mg/LCO2-saturated NaClDecreased Significantly95.1 (with Thiourea)[5]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
InhibitorConcentrationMediumCharge Transfer Resistance (R_ct) (Ω cm²)Double Layer Capacitance (C_dl) (μF/cm²)Inhibition Efficiency (%)Reference
1-(4-(methylselanyl)phenyl)-3-phenylthiourea (DS036)1.0 mMMolar HCl363.6449.796.65[2]
1-(4-(benzylselanyl)phenyl)-3-phenylthiourea (DS038)1.0 mMMolar HCl463.1520.598.54[2]
1H-benzotriazole (BTA) on Mild SteelNot SpecifiedArtificial SeawaterIncreasedDecreasedNot Specified[6]
Fatty acid imidazoline-based inhibitor (S-Imd)300 ppm1 wt % NaCl336.5Not Specified70.5[7]

Mechanisms of Corrosion Inhibition

The primary mechanism by which these organic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Thiourea Derivatives: The effectiveness of thiourea compounds, including this compound, is attributed to the presence of sulfur and nitrogen atoms.[8] These heteroatoms act as active centers for adsorption onto the metal surface. The process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal).[9] The lone pair of electrons on the sulfur and nitrogen atoms, along with pi-electrons from any aromatic rings, facilitate the formation of a coordinate covalent bond with the vacant d-orbitals of the metal.[8]

Benzotriazole: Benzotriazole is a well-known corrosion inhibitor, particularly for copper and its alloys, but also effective for steel.[10] Its inhibition mechanism involves the formation of a protective polymeric film on the metal surface. This film consists of complexes between the metal ions and benzotriazole molecules, which are strongly bonded to the surface.[10]

Imidazoline Derivatives: Imidazoline-based inhibitors are widely used in the oil and gas industry. Their structure typically includes a polar head (the imidazoline ring) and a long, nonpolar hydrocarbon tail.[11] The polar head, containing nitrogen atoms, adsorbs onto the metal surface, while the hydrophobic tail forms a dense layer that repels water and other corrosive species.[11]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the performance data of corrosion inhibitors. Below are detailed protocols for the key experiments cited in this guide.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and thoroughly dried.

  • Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.

  • Immersion: The weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate cleaning agents.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of anodic and cathodic reactions and the type of inhibition.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum or graphite rod), and a reference electrode (such as a Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a specific period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • OCP Stabilization: The working electrode is allowed to stabilize at its OCP in the test solution.

  • Impedance Measurement: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a wide range of frequencies. The resulting AC current response is measured.

  • Data Presentation: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Analysis: The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated using the R_ct values:

    • %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing Corrosion Inhibition

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental mechanisms of corrosion inhibition.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_characterization 4. Surface Characterization (Optional) prep_metal Prepare Metal Coupons weight_loss Weight Loss prep_metal->weight_loss pdp Potentiodynamic Polarization prep_metal->pdp eis Electrochemical Impedance Spectroscopy prep_metal->eis prep_solution Prepare Corrosive Solution (with/without inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate weight_loss->calc_cr sem SEM/EDX weight_loss->sem analyze_plots Analyze Polarization & Impedance Plots pdp->analyze_plots pdp->sem eis->analyze_plots eis->sem calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie analyze_plots->calc_ie

Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism metal Metal Surface corrosive_medium Corrosive Medium metal->corrosive_medium inhibitor Inhibitor Molecules adsorption Adsorption inhibitor->adsorption protective_film Protective Film adsorption->protective_film metal_inhibited Metal Surface corrosive_medium_inhibited Corrosive Medium metal_inhibited->corrosive_medium_inhibited Inhibition

References

Validating the Antimicrobial Efficacy of (4-Ethylphenyl)thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in drug discovery. Among the promising candidates, thiourea derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive analysis of the antimicrobial efficacy of (4-Ethylphenyl)thiourea derivatives and their analogs, offering a comparative perspective against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing both synthesized data and detailed experimental protocols to facilitate further investigation.

Introduction: The Imperative for Novel Antimicrobials

The diminishing efficacy of existing antibiotics has created a pressing need for new therapeutic agents. Thiourea derivatives, characterized by the R1R2N-C(=S)-NR3R4 structural motif, represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The lipophilic nature of the thiourea core is believed to facilitate passage through microbial cell membranes, a key initial step for antimicrobial action.[3] This guide focuses on phenylthiourea derivatives, with a particular interest in the this compound scaffold, to elucidate their potential as a viable new class of antimicrobials.

Profile of this compound Derivatives and Analogs

This compound and its related phenylthiourea derivatives are organic compounds that can be synthesized through the reaction of the corresponding amine with an isothiocyanate. The presence of the phenyl ring and the ethyl substituent can significantly influence the compound's lipophilicity and, consequently, its biological activity. Structure-activity relationship (SAR) studies on various thiourea derivatives have demonstrated that the nature and position of substituents on the aromatic ring play a crucial role in determining their antimicrobial potency.

The proposed mechanism of action for the antimicrobial effects of thiourea derivatives is multifaceted. One of the primary modes of action is believed to be the inhibition of essential microbial enzymes.[4] For instance, some thiourea derivatives have been shown to target DNA gyrase and topoisomerase IV in bacteria, enzymes that are critical for DNA replication and repair.[2][5]

Comparative Efficacy Analysis

To objectively assess the antimicrobial potential of this compound derivatives and their analogs, their performance must be benchmarked against standard, clinically relevant antimicrobial agents. In this guide, we present a comparative analysis against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a widely used antifungal agent.

Antibacterial Efficacy: Phenylthiourea Derivatives vs. Ciprofloxacin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various phenylthiourea derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, in comparison to ciprofloxacin. The data has been synthesized from multiple studies to provide a comparative overview.

Compound/DrugTest OrganismMIC (µg/mL)Reference
Phenylthiourea Derivatives
1-(4-chlorophenyl)-3-(...)-thioureaS. aureus0.5 - 2[5]
Thiourea Derivative (TD4)S. aureus (MRSA)2 - 16[6][7]
Naphthalimide–thiourea derivativeS. aureus0.03 - 8[8]
Phenylthiourea derivativeE. coli>256[6]
Standard Antibiotic
CiprofloxacinS. aureus0.25 - 1[9][10]
CiprofloxacinE. coli< 0.003 - 1[9][11]

Note: The MIC values for phenylthiourea derivatives are presented as a range synthesized from various studies on different, but structurally related, compounds. Direct MIC values for this compound were not consistently available.

The data suggests that certain phenylthiourea derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or even exceeding those of ciprofloxacin in some cases.[5][8] However, their efficacy against Gram-negative bacteria like E. coli appears to be limited, which may be attributed to the presence of the outer membrane in Gram-negative bacteria acting as a permeability barrier.[6]

Antifungal Efficacy: Phenylthiourea Derivatives vs. Fluconazole

The antifungal potential of phenylthiourea derivatives has also been investigated. The table below compares the MIC values of representative phenylthiourea derivatives against Candida albicans, a common fungal pathogen, with the standard antifungal drug fluconazole.

Compound/DrugTest OrganismMIC (µg/mL)Reference
Phenylthiourea Derivatives
Imidazole-substituted thioureaC. albicansPotent activity[12]
Benzylthio analog of fluconazoleC. albicans0.063 - 1[13]
Standard Antifungal
FluconazoleC. albicans0.5 - 4[13]
FluconazoleC. albicans>250 (for a derivative)[14]

The results indicate that some thiourea derivatives possess significant antifungal activity, with certain analogs demonstrating higher potency than fluconazole against susceptible strains.[13]

Experimental Protocols

To ensure the reproducibility and validation of the antimicrobial efficacy of this compound derivatives, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense dilutions and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24 hours Dispense->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay

Evaluating the cytotoxicity of a potential antimicrobial agent against mammalian cells is a crucial step in assessing its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed mammalian cells in a 96-well plate Incubate_Attach Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate_Attach Add_Compound Add serial dilutions of the test compound Incubate_Attach->Add_Compound Incubate_Exposure Incubate for 24-48 hours Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HaCaT, Vero) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the old medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Discussion and Future Outlook

The compiled data indicates that phenylthiourea derivatives, including by extension the this compound scaffold, represent a promising avenue for the development of novel antimicrobial agents. Their potent activity against Gram-positive bacteria, including drug-resistant strains, is particularly noteworthy.[6][8] However, the limited efficacy against Gram-negative bacteria highlights a key area for future optimization.

Further research should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring with different substituents will be crucial to enhance the antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will facilitate rational drug design and the development of more effective derivatives.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Formulation Development: Investigating suitable formulations to improve the solubility and bioavailability of these compounds will be essential for their clinical translation.

References

A Comparative Guide to the Biological Activity of Substituted Phenylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylthioureas are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The versatility of the thiourea scaffold allows for a wide range of structural modifications, leading to derivatives with potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides an objective comparison of the biological performance of various substituted phenylthioureas, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of substituted phenylthioureas is profoundly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance in anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity

The cytotoxic effects of substituted phenylthioureas have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for anticancer activity. Lower IC50 values indicate greater potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Phenylthioureas

Compound/DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea3,4-dichloro, 3-trifluoromethylSW620 (Colon)1.5 ± 0.72Cisplatin-
Phenylthiourea-based thiazolopyrimidineThiazolopyrimidineHCT-116 (Colon)2.29 ± 0.46Doxorubicin2.42 ± 0.02
N-(4-t-butylbenzoyl)-N'-phenylthiourea4-t-butylbenzoylMCF-7 (Breast)PotentErlotinib-
Phenylthiourea-based tetrahydrochromeneTetrahydrochromeneHCT-116 (Colon)7.36 ± 0.25Doxorubicin2.42 ± 0.02
4-(trifluoromethyl)phenylthiourea4-trifluoromethylSW620 (Colon)5.8 ± 0.76Cisplatin-
4-chlorophenylthiourea4-chloroSW620 (Colon)7.6 ± 1.75Cisplatin-
Phenylthiourea-based benzothiazolyl-pyridineBenzothiazolyl-pyridineHCT-116 (Colon)9.71 ± 0.34Doxorubicin2.42 ± 0.02
Phenylthiourea-based pyranPyranHCT-116 (Colon)12.41 ± 0.08Doxorubicin2.42 ± 0.02
N-phenylpyrazole derivativeN-phenylpyrazoleHCT-116 (Colon)20.19 ± 0.03Doxorubicin2.42 ± 0.02

Data compiled from multiple sources.[1][2][3][4]

Antimicrobial Activity

Phenylthiourea derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is used to quantify antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Phenylthioureas

Compound/DerivativeSubstituent(s)Test OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea4-chloro-3-nitrophenyl, 3-trifluoromethylMethicillin-resistant Staphylococci2--
N-(4-bromophenyl)-N'-phenyl-thiourea4-bromoStaphylococcus aureus50Ciprofloxacin0.6
N-(4-bromophenyl)-N'-phenyl-thiourea4-bromoCandida albicans200Fluconazole0.5
N-(4-bromophenyl)-N'-phenyl-thiourea4-bromoEscherichia coli>400Ciprofloxacin0.013
4-Bromophenylthiourea4-bromoVarious microbesActive--
4-methyl-phenylthiourea4-methylVarious microbesActive--
2,5-dichloro-phenylthiourea2,5-dichloroVarious microbesActive--
4-chloro-phenylthiourea4-chloroVarious microbesActive--

Data compiled from multiple sources.[5][6][7]

Enzyme Inhibition

A significant mechanism of action for many phenylthiourea derivatives is the inhibition of specific enzymes. Tyrosinase, a key enzyme in melanin synthesis, is a notable target.

Table 3: Comparative Tyrosinase Inhibition (IC50) of Substituted Phenylthioureas

Compound/DerivativeSubstituent(s)IC50 (µM)Reference CompoundIC50 (µM)
N-hydroxy-N'-phenylthiourea analogue 1N-hydroxy~0.29--
Indole-thiourea derivativeIndole5.9 - 163.3Kojic acid16.4 ± 3.53

Data compiled from multiple sources.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility of the findings.

Synthesis of Substituted Phenylthioureas

A general and efficient method for the synthesis of substituted phenylthioureas involves the reaction of a primary amine with a thiocyanate salt in the presence of an acid, followed by reflux.[10]

Materials:

  • Substituted aniline (0.1 mole)

  • Hydrochloric acid (HCl, 9 mL)

  • Water (25 mL)

  • Ammonium thiocyanate (0.1 mole)

Procedure:

  • In a round-bottom flask, combine the substituted aniline (0.1 mole), hydrochloric acid (9 mL), and water (25 mL).

  • Heat the solution for approximately 1 hour at 60-70°C.

  • Cool the mixture for about 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mole) to the solution.

  • Reflux the resulting solution for 4 hours.

  • Add 20 mL of water to the solution while stirring continuously to induce crystallization.

  • Filter the formed crystals and dry them to obtain the substituted phenylthiourea product.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium

  • Substituted phenylthiourea compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenylthiourea compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 24 to 72 hours.[15]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of substituted phenylthiourea derivatives to inhibit the activity of tyrosinase, a key enzyme in melanin biosynthesis.[16]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-tyrosine substrate solution

  • Potassium phosphate buffer (pH 6.8)

  • Substituted phenylthiourea derivative solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add the phosphate buffer, the substituted phenylthiourea derivative solution at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA or L-tyrosine substrate solution to each well.[16]

  • Absorbance Measurement: Immediately measure the absorbance of the resulting dopachrome formation at approximately 475-490 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway and Inhibition by Phenylthioureas

Several substituted phenylthiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[16] This pathway, when dysregulated, can lead to uncontrolled cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[16]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Phenylthiourea Substituted Phenylthiourea Phenylthiourea->EGFR

Caption: EGFR signaling pathway and its inhibition by substituted phenylthioureas.

Experimental Workflow for MTT-based Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic activity of substituted phenylthioureas using the MTT assay.

MTT_Workflow cluster_workflow MTT Assay Workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 end End step2 2. Incubate for 24h (Cell Adhesion) step1->step2 step3 3. Treat with Substituted Phenylthioureas step2->step3 step4 4. Incubate for 24-72h (Compound Exposure) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate for 2-4h (Formazan Formation) step5->step6 step7 7. Add Solubilization Solution (e.g., DMSO) step6->step7 step8 8. Measure Absorbance (570 nm) step7->step8 step9 9. Data Analysis (Calculate IC50) step8->step9 step9->end

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Ethylphenyl)thiourea Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea derivatives represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The core structure, characterized by a C=S functional group flanked by two nitrogen atoms, serves as an excellent platform for chemical modification. The hydrogen bond donor and acceptor capabilities of the thiourea moiety, coupled with the lipophilicity imparted by its substituents, allow for effective interactions with a wide range of biological targets.[3]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogues built upon the (4-Ethylphenyl)thiourea framework. By systematically examining how modifications to this core structure influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutic agents. The insights herein are grounded in experimental data from peer-reviewed studies, elucidating the causal relationships between chemical structure and biological function.

The this compound Pharmacophore: A Structural Overview

The therapeutic potential of a this compound analogue is determined by the interplay of its three primary structural components. Understanding the role of each region is fundamental to rational drug design.

  • Region A: The (4-Ethylphenyl) Moiety. This lipophilic group often serves as an anchor, engaging in hydrophobic or van der Waals interactions within the binding pockets of target proteins. The ethyl group provides a specific steric and electronic profile that can be crucial for activity.

  • Region B: The Thiourea Bridge (-NH-C(S)-NH-). This is the critical pharmacophore. The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality is key to forming stable complexes with biological macromolecules.[3]

  • Region C: The Variable Substituent. This region offers the greatest opportunity for chemical diversification to modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent—be it aromatic, heterocyclic, or aliphatic—dictates the molecule's overall physicochemical profile and its specific interactions with the target.

SAR_Scaffold cluster_Scaffold Core this compound Scaffold A Region A (4-Ethylphenyl Moiety) B Region B (Thiourea Bridge) A->B -NH- C Region C (Variable Substituent 'R') B->C -NH-

Caption: Core components of the this compound scaffold.

General Synthesis of this compound Analogues

The synthesis of N,N'-disubstituted thioureas is typically a straightforward and efficient process. The most common approach involves the reaction of an isothiocyanate with a primary or secondary amine.[1] This method allows for the facile introduction of diverse functionalities in Region C.

Synthesis_Workflow start 4-Ethylaniline intermediate 4-Ethylphenyl Isothiocyanate start->intermediate + CSCl2 or CS2 (Thioacylation) product This compound Analogue intermediate->product + Amine (Nucleophilic Addition) reagent Primary/Secondary Amine (R-NH2) reagent->product

Caption: General synthetic route for this compound analogues.

Comparative SAR Analysis: Antimicrobial vs. Anticancer Activity

The biological activity of this compound analogues is highly dependent on the substituent in Region C. Below, we compare the structural features that confer potent antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[4] The SAR for antimicrobial activity is often dictated by the electronic properties and steric bulk of the substituent in Region C.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups Enhance Potency: Substituents that decrease electron density in Region C, such as halogens (Cl, Br) or nitro groups (NO2), generally lead to stronger antimicrobial activity. This is likely due to enhanced binding affinity with target enzymes.[4]

  • Electron-Donating Groups Reduce Potency: Conversely, electron-donating groups like methyl (-CH3), ethyl (-C2H5), and methoxy (-OCH3) tend to decrease inhibitory activity against bacteria and fungi.[4]

  • Heterocyclic Moieties are Favorable: Incorporating heterocyclic rings, such as thiazole, can significantly boost antimicrobial efficacy. The thiazole ring itself is a known pharmacophore present in many antimicrobial drugs.[4][5]

  • Positional Isomerism is Crucial: The position of substituents on an aromatic ring in Region C has a significant impact. For instance, halogen substitution at the meta-position of a phenyl ring has been shown to be particularly important for activity against Gram-positive cocci.[5]

Antimicrobial_SAR cluster_HighActivity Increased Activity cluster_LowActivity Decreased Activity CORE (4-Ethylphenyl)-NH-C(S)-NH- A1 Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO2) CORE->A1 A2 Heterocycles (e.g., Thiazole) CORE->A2 B1 Electron-Donating Groups (e.g., -CH3, -OCH3) CORE->B1

Caption: SAR summary for antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of this compound Analogues

Compound ID Structure of Region C Target Organism MIC (µg/mL) Reference
4f 4-(4-ethylphenyl)thiazol-2-yl Bacillus subtilis 0.78 (as µM) [4]
Analogue 1 4-Bromophenyl E. coli 125 [6]
Analogue 2 4-Chlorophenyl S. aureus 62.5 [6]
Analogue 3 2,5-Dichlorophenyl S. aureus 62.5 [6]

| Analogue 4 | 4-Methylphenyl | E. coli | 250 |[6] |

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer effects of thiourea derivatives are often linked to the inhibition of protein kinases (e.g., VEGFR2, EGFR), topoisomerases, or the induction of apoptosis.[7][8] The SAR for cytotoxicity emphasizes steric factors and the ability to form specific interactions within the ATP-binding pockets of kinases.

Key SAR Insights for Anticancer Activity:

  • Halogenation is Key: The presence of halogens, particularly fluorine and chlorine, on a phenyl ring in Region C is strongly correlated with potent cytotoxic activity. Trifluoromethyl (-CF3) groups are also highly effective.[8]

  • Positional Effects of Halogens: For halogenated phenyl derivatives, substitution at the meta position often yields the most potent activity against cancer cell lines like nasopharyngeal carcinoma (HK-1).[9]

  • Bulky Groups Can Be Beneficial or Detrimental: The introduction of bulky substituents can enhance activity by occupying larger hydrophobic pockets in a target enzyme. However, excessive steric hindrance can also prevent the molecule from binding effectively.[3]

  • Selectivity Can Be Engineered: Modifications can impart selectivity. For example, certain chlorine-containing derivatives show high selectivity against colon cancer cells (SW480) versus other cell lines.[8]

Table 2: Comparative Cytotoxicity (IC₅₀) of Phenylthiourea Analogues

Compound ID Structure of Region C Cell Line IC₅₀ (µM) Reference
ATX 11 2-((3-Iodophenyl)carbamothioylcarbamoyl)phenyl acetate HK-1 (Nasopharyngeal) 4.7 ± 0.7 [9]
Compound 8 4-(Trifluoromethyl)phenyl PC3 (Prostate) 6.9 ± 1.64 [8]
Compound 4 4-Chlorophenyl PC3 (Prostate) 13.7 ± 7.04 [8]
Compound 5 3,4-Dichlorophenyl SW480 (Colon) 8.0 ± 1.10 [8]

| Cisplatin | (Reference Drug) | HK-1 (Nasopharyngeal) | 8.9 ± 1.9 |[9] |

Note: Data is compiled from multiple sources. ATX 11 is an aspirin-derived thiourea, included to illustrate the potent effect of meta-iodine substitution on a phenyl ring.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Here are standardized methodologies for the synthesis and evaluation of this compound analogues.

Protocol 1: General Synthesis of a this compound Analogue

This protocol describes the reaction of 4-ethylphenyl isothiocyanate with a substituted amine. The causality is a nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.

  • Preparation of Isothiocyanate: Dissolve 4-ethylaniline (1.0 eq) in a suitable solvent like acetone or dichloromethane. Add ammonium thiocyanate (1.2 eq) or carbon disulfide.[1][10] The reaction may require a catalyst, such as a phase-transfer catalyst, to improve yield.[1]

  • Reaction with Amine: To the solution containing the in situ generated 4-ethylphenyl isothiocyanate, add the desired primary or secondary amine (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.[4]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay quantitatively measures metabolic activity, which serves as an indicator of cell viability. The causality is the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiourea analogues in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Thiourea Analogues (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Living cells convert to purple) C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan Crystals (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that distinct chemical modifications are required to optimize for different biological targets.

  • For Antimicrobial Agents: The focus should be on incorporating electron-withdrawing groups and heterocyclic moieties (like thiazole) to enhance interactions with bacterial or fungal enzymes.

  • For Anticancer Agents: The design strategy should prioritize the inclusion of halogen atoms (F, Cl, I) or trifluoromethyl groups on an aromatic ring in Region C to improve cytotoxicity, likely through kinase inhibition. The position of these substituents is a critical parameter for optimization.

Future research should aim to synthesize hybrid molecules that combine the optimal features for both activities, potentially leading to dual-action anticancer-antimicrobial agents. Furthermore, in-depth mechanistic studies, including enzyme inhibition assays and molecular docking, are necessary to validate the predicted binding modes and rationalize the observed SAR trends.[4][9] Finally, optimizing the pharmacokinetic profiles (ADMET) of the most potent compounds will be a crucial step in translating these promising laboratory findings into clinically viable drugs.

References

Cross-Validation of Experimental and Computational Results for Thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives have emerged as a versatile class of compounds with a wide array of biological activities, making them a focal point in drug discovery and development.[1] The integration of computational methods, such as molecular docking, with traditional experimental validation has become instrumental in accelerating the identification and optimization of lead compounds. This guide provides a comparative analysis of experimental and computational data for various thiourea derivatives, offering insights into the correlation between in silico predictions and in vitro biological activities.

Quantitative Data Summary

The following tables summarize the experimental bioactivity and computational docking scores for several series of thiourea derivatives against various biological targets. This side-by-side comparison allows for a direct assessment of the predictive power of computational models.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundPredicted TargetCancer Cell LineExperimental IC50 (µM)Computational Docking Score (kcal/mol)Reference
6 Not SpecifiedMOLT-35.07Not Specified[2]
HepG216.28
10 Not SpecifiedMOLT-31.20Not Specified[2]
22 Not SpecifiedT47DNot Specified (potent)Not Specified[2]
HepG221.67
Compound 2 Not SpecifiedSW480, SW620≤ 10Not Specified[3]
Compound 8 Not SpecifiedSW480, SW620≤ 10Not Specified[3]
Compound 63 Not SpecifiedMCF-725.8Not Specified[4]
MDA-MB-23154.3

Table 2: Enzyme Inhibition Activity of Thiourea Derivatives

CompoundTarget EnzymeExperimental IC50 (µM)Computational Docking Score (kcal/mol)Reference
BT2 Mushroom Tyrosinase1.3431 ± 0.0254Not Specified[5]
Compound 4 Mushroom TyrosinasePotent (outperformed kojic acid)Not Specified[6]
Compound 30 Acetylcholinesterase (AChE)8.09 ± 0.58Not Specified[7]
Compound 3 AChE50 µg/mLNot Specified[8]
Butyrylcholinesterase (BChE)60 µg/mL
Compound 4 AChE58 µg/mLNot Specified[8]
BChE63 µg/mL
Compound 2 BChEPotent (moderate)Not Specified[9]
Compound 9a α-Glucosidase9.77 mMNot Specified[10]
Compound 9c α-Glucosidase12.94 mMNot Specified[10]
Compound 8 E. coli DNA Gyrase B0.33 ± 1.25-10.77[11]
E. coli Topoisomerase IV19.72 ± 1.00-7.88[11]
DBTU PBP2aNot Specified< -5.75[12][13]
FaBHNot Specified< -4.7935[12][13]
Compound 15 b-TNAP0.69 ± 0.05Not Specified[14]
b-CA-II1.25 ± 0.03Not Specified[14]

Table 3: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget Organism/EnzymeExperimental MIC (µg/mL)Computational Docking Score (kcal/mol)Reference
Compound 2 E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40-50Not Specified[15]
3i Mycobacterium tuberculosis6.4 µMNot Specified[16]
3s Mycobacterium tuberculosis11.8 µMNot Specified[16]
7a, 7b, 8 Gram-positive and Gram-negative bacteria, Aspergillus flavus0.95 ± 0.22 to 3.25 ± 1.00Not Specified[11]

Experimental and Computational Methodologies

A. Synthesis of Thiourea Derivatives

A common and efficient method for synthesizing thiourea derivatives involves the reaction of isothiocyanates with primary or secondary amines.[1]

  • General Protocol:

    • Reactant Preparation: Equimolar amounts of a selected amine and the corresponding isothiocyanate are dissolved in a suitable solvent, such as acetone or dioxane.[1][16]

    • Reaction: The mixture is refluxed for a specified period, often in the presence of a catalytic amount of a base like triethylamine.[16]

    • Purification: The solvent is evaporated, and the resulting solid is washed with a non-polar solvent like petroleum ether and then recrystallized from a suitable solvent such as ethanol to yield the purified thiourea derivative.[16]

B. In Vitro Biological Assays

  • Anticancer Activity (Cytotoxicity Assay):

    • Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MOLT-3, SW480, SW620, PC3, K-562, MCF-7) and a normal cell line (e.g., HaCaT) are used.[2][3]

    • Procedure: The cytotoxic activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the thiourea derivatives for a specified incubation period (e.g., 48 or 72 hours). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[3]

  • Enzyme Inhibition Assays:

    • General Principle: The inhibitory effect of the compounds on the activity of a specific enzyme is measured.

    • Tyrosinase Inhibition: The assay measures the inhibition of mushroom tyrosinase activity. The results are often compared to a standard inhibitor like kojic acid.[5][6]

    • Cholinesterase Inhibition: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method.[7][8]

    • α-Glucosidase Inhibition: The antidiabetic potential is assessed by measuring the inhibition of α-glucosidase activity, with acarbose often used as a standard.[10]

    • DNA Gyrase and Topoisomerase IV Inhibition: The inhibitory activity is determined against these bacterial enzymes, with a known inhibitor like novobiocin used as a reference.[11]

  • Antimicrobial Activity (MIC Determination):

    • Method: The minimum inhibitory concentration (MIC) is determined using methods like the microplate nitrate reductase assay for antitubercular activity or standard broth microdilution methods for other bacteria and fungi.[11][16]

C. Computational Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (thiourea derivative) to the active site of a target protein.

  • General Protocol:

    • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structures of the thiourea derivatives (ligands) are drawn and optimized using molecular modeling software.[16][17]

    • Docking Simulation: A docking program (e.g., MOE, Molegro Virtual Docker) is used to place the ligand into the defined active site of the protein.[11][12][17] The program calculates the binding energy (docking score) for different binding poses.[12]

    • Analysis: The docking results, including the binding poses and scores, are analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[5][11]

Visualizations

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_computational Computational Analysis Amine Amine Reaction Reaction (Reflux in Solvent) Amine->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Purification Purification (Recrystallization) Reaction->Purification Thiourea_Derivative Thiourea Derivative Purification->Thiourea_Derivative Anticancer Anticancer Assays (e.g., MTT) Thiourea_Derivative->Anticancer Test Compound Enzyme Enzyme Inhibition (e.g., Tyrosinase) Thiourea_Derivative->Enzyme Antimicrobial Antimicrobial Assays (e.g., MIC) Thiourea_Derivative->Antimicrobial Docking Molecular Docking Thiourea_Derivative->Docking Data_Analysis Data Analysis & Cross-Validation Anticancer->Data_Analysis IC50 Values Enzyme->Data_Analysis IC50 Values Antimicrobial->Data_Analysis MIC Values ADME ADME Prediction Docking->ADME Docking->Data_Analysis Docking Scores

Caption: General workflow for the synthesis and evaluation of thiourea derivatives.

Signaling Pathway Inhibition by a Thiourea Derivative

G cluster_pathway Simplified Cancer Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GF->Receptor Ras K-Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiourea Thiourea Derivative Thiourea->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiourea derivative.

References

(4-Ethylphenyl)thiourea Derivatives vs. Standard Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[1] This guide provides a comparative analysis of the antibacterial efficacy of a (4-Ethylphenyl)thiourea derivative against commonly used standard antibiotics, supported by experimental data and detailed methodologies.

While direct antibacterial data for the parent compound this compound is not extensively available in the current literature, this analysis will focus on a closely related, complex derivative: 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-ethylphenyl)thiazol-2-yl)thiourea . This molecule incorporates the this compound moiety and provides a valuable insight into the potential antimicrobial profile of this class of compounds.

Comparative Antibacterial Efficacy

The antibacterial activity of the this compound derivative was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are compared with those of standard antibiotics, Ciprofloxacin and Vancomycin.

MicroorganismThis compound Derivative¹CiprofloxacinVancomycin
Gram-Positive Bacteria
Bacillus subtilis0.783.1250.78–3.12
Clostridium difficile> 1003.1250.78–3.12
Staphylococcus aureus6.253.1250.78–3.12
Staphylococcus epidermidis> 1003.1250.78–3.12
Streptococcus pneumoniae> 1003.1250.78–3.12
Gram-Negative Bacteria
Escherichia coli> 1001.56N/A
Klebsiella pneumoniae> 1001.56N/A
Pseudomonas aeruginosa> 1001.56N/A
Salmonella typhimurium> 1001.56N/A

¹Data for 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-ethylphenyl)thiazol-2-yl)thiourea.[2] All MIC values are in µg/mL. N/A: Not applicable, as Vancomycin is primarily effective against Gram-positive bacteria.

Key Observations:

  • The tested this compound derivative demonstrated significant activity against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[2]

  • The compound also showed moderate activity against Staphylococcus aureus with an MIC of 6.25 µg/mL.[2]

  • The derivative with a p-ethyl substitution exhibited strong inhibitory activity against B. subtilis.[2]

  • However, the compound showed limited to no activity against the other tested Gram-positive and all tested Gram-negative bacteria at concentrations up to 100 µg/mL.[2]

Mechanisms of Action: A Comparative Overview

A crucial aspect of evaluating a new antimicrobial agent is understanding its mechanism of action in comparison to established antibiotics.

This compound Derivatives: The precise mechanism of action for many thiourea derivatives is still under investigation. However, it is believed that their antibacterial properties may stem from their ability to interfere with various essential cellular processes in bacteria. Some studies suggest that thiourea derivatives can inhibit key enzymes involved in metabolic pathways or disrupt the integrity of the bacterial cell membrane.

Standard Antibiotics:

  • Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[6]

  • Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[7][8] It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and weakening it, which leads to cell lysis.[7][8] Vancomycin is primarily effective against Gram-positive bacteria due to the structure of their cell walls.[7]

  • Gentamicin: As an aminoglycoside antibiotic, gentamicin works by binding to the 30S subunit of the bacterial ribosome.[2] This binding interferes with protein synthesis, causing the production of nonfunctional or toxic proteins and ultimately leading to bacterial cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compound and standard antibiotics are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B Dilution D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compound C->D E Incubation (18-24h, 37°C) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Zone of Inhibition (Kirby-Bauer) Assay

This method provides a qualitative assessment of the antimicrobial activity of a substance.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound or standard antibiotic.

  • Incubation: The impregnated disks are placed on the surface of the agar, and the plate is incubated under suitable conditions.

  • Measurement: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial potency.

Zone_of_Inhibition_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B D Place Disks on Agar Surface B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate Plate D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for Zone of Inhibition (Kirby-Bauer) Assay.

Conclusion

The analyzed this compound derivative demonstrates notable antibacterial activity, particularly against Bacillus subtilis. While its spectrum of activity appears to be more limited compared to broad-spectrum antibiotics like Ciprofloxacin, its efficacy against specific Gram-positive bacteria warrants further investigation. The development of novel thiourea derivatives, potentially with modifications to the core structure, could lead to new therapeutic agents to combat bacterial infections, including those caused by resistant strains. Further research should focus on elucidating the precise mechanism of action of these compounds and optimizing their structure to enhance their antibacterial spectrum and potency.

References

Benchmarking the Enzyme Inhibitory Potential of Novel Thiourea Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of thiourea has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. A significant area of interest lies in their potent enzyme inhibitory capabilities, offering promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of novel thiourea compounds targeting key enzymes—urease, carbonic anhydrase, and α-glucosidase—supported by experimental data and detailed protocols to aid in research and development.

Urease Inhibition: Combating Ureolytic Pathogens

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea to ammonia, urease allows the bacterium to survive in the acidic environment of the stomach. Thiourea derivatives have shown significant promise as urease inhibitors.

Comparative Inhibitory Activity of Novel Thiourea Compounds against Urease
Compound IDStructure/ModificationIC50 (µM)Standard Inhibitor (IC50 in µM)Reference
Series 1: N-monoarylacetothioureas Acetohydroxamic acid (AHA)
b19N-(2-(4-chlorophenyl)acetyl)thiourea0.16 ± 0.0527.2 ± 1.2[1]
Series 2: Quinolone-based Thioureas Thiourea
5aN-methyl quinolonyl moiety1.83 ± 0.7922.8 ± 1.31
Series 3: Dipeptide-conjugated Thioureas Thiourea
23Dipeptide-2,3-dichlorophenyl piperazine conjugate2.021.0 ± 0.11[2]
Series 4: Alkyl chain-linked Thioureas Thiourea
3c4'-bromo substituent on phenyl ring10.65 ± 0.4518.61[2]
Experimental Protocol: Urease Inhibition Assay

The inhibitory activity of thiourea compounds against urease is typically determined by quantifying ammonia production using the indophenol method.[1][3]

Materials:

  • Jack bean or H. pylori urease

  • Urea solution (100 mM)

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard inhibitor (e.g., thiourea, acetohydroxamic acid)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution (e.g., 1 U/well) and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the mixture for 30 minutes at 37°C.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate for a further 10 minutes at room temperature for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Signaling Pathway: Role of Urease in H. pylori Pathogenesis

urease_pathway cluster_h_pylori Helicobacter pylori cluster_gastric_lumen Gastric Lumen (Acidic) cluster_gastric_epithelium Gastric Epithelium Urease Urease NH3 Ammonia (NH3) Urease->NH3 Hydrolysis CO2 Carbon Dioxide (CO2) Urease->CO2 Hydrolysis CD74 CD74 Receptor Urease->CD74 Binds to HIF1a HIF-1α Induction Urease->HIF1a Induces Urea_Channel Urea Channel (UreI) Urea_Channel->Urease Urea transport Urea_Lumen Urea Urea_Lumen->Urea_Channel Enters H. pylori H_plus H+ NH4_plus Ammonium (NH4+) H_plus->NH4_plus NH3->NH4_plus Neutralizes H+ Epithelial_Damage Epithelial Cell Damage NH3->Epithelial_Damage Inflammation Inflammation Epithelial_Damage->Inflammation NFkB NF-κB Activation CD74->NFkB Induces IL8 IL-8 Production NFkB->IL8 Promotes

Caption: Urease in H. pylori neutralizes gastric acid and triggers inflammatory pathways.[4][5][6]

Carbonic Anhydrase Inhibition: Targeting pH Regulation and Disease

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[9][10][11] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[12]

Comparative Inhibitory Activity of Novel Thiourea Compounds against Carbonic Anhydrases
Compound IDTarget IsoformKI (µM)Standard Inhibitor (KI in µM)Reference
Series 1: Chiral Thioureas Acetazolamide (AZA)
5ahCA I3.4 - 7.6-[13]
5ahCA II8.7-[13]
Series 2: Sulphonyl Thioureas Acetazolamide (AZA)
7chCA IX0.125 ± 0.012-[14]
7dhCA XII0.111 ± 0.012-[14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The esterase activity of CA is commonly used to screen for inhibitors, where the enzyme hydrolyzes p-nitrophenyl acetate to the chromogenic p-nitrophenol.[15]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-SO4 buffer (pH 7.6)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (dissolved in DMSO)

  • Standard inhibitor (e.g., acetazolamide)

  • 96-well microplate and reader

Procedure:

  • Add 140 µL of Tris-SO4 buffer to each well of a 96-well plate.

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the CA enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm and continue to monitor for 10-20 minutes.

  • The rate of p-nitrophenol formation is proportional to the CA activity.

  • Calculate the percentage of inhibition and subsequently the IC50 or Ki values.

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

carbonic_anhydrase_pathway CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA H2CO3 Carbonic Acid (H2CO3) CA->H2CO3 Catalyzes reversible reaction HCO3 Bicarbonate (HCO3-) H2CO3->HCO3 H_plus Proton (H+) H2CO3->H_plus pH_Regulation Cellular pH Regulation HCO3->pH_Regulation H_plus->pH_Regulation

Caption: Carbonic anhydrase catalyzes the hydration of CO2, crucial for pH homeostasis.[7][8][11]

α-Glucosidase Inhibition: A Strategy for Diabetes Management

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[16][17] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes.[18]

Comparative Inhibitory Activity of Novel Thiourea Compounds against α-Glucosidase
Compound IDStructure/ModificationIC50 (mM)Standard Inhibitor (IC50 in mM)Reference
Series 1: 3-Aminopyridin-2(1H)-one based Thioureas Acarbose
9a1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.7711.96[19]
9c1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea12.9411.96[19]
Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[19][20][21][22]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (dissolved in DMSO)

  • Standard inhibitor (e.g., acarbose)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the mixture for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and IC50 values.

Signaling Pathway: Role of α-Glucosidase in Carbohydrate Metabolism

alpha_glucosidase_pathway Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Small_Intestine Small Intestine Complex_Carbs->Small_Intestine Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Small_Intestine->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia

Caption: α-Glucosidase breaks down carbohydrates, leading to glucose absorption.[16][17]

Conclusion

Novel thiourea derivatives represent a promising class of enzyme inhibitors with therapeutic potential against a range of diseases. The data and protocols presented in this guide offer a foundation for researchers to compare, select, and further investigate these compounds. The versatility of the thiourea scaffold allows for extensive structural modifications, paving the way for the development of more potent and selective enzyme inhibitors in the future. Continued research in this area is crucial for translating these promising findings into clinically effective treatments.

References

(4-Ethylphenyl)thiourea: A Comparative Analysis of its Efficacy Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

In the escalating battle against antimicrobial resistance, novel therapeutic agents are paramount. This guide provides a comparative analysis of the efficacy of (4-Ethylphenyl)thiourea and its derivatives against drug-resistant bacterial strains, offering researchers, scientists, and drug development professionals a synthesis of available data. Due to a scarcity of direct studies on this compound, this report focuses on a closely related derivative, 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-ethylphenyl)thiazol-2-yl)thiourea , hereafter referred to as EPT-Thiourea Derivative, for which experimental data is available. This compound contains the core this compound moiety and provides valuable insights into its potential antibacterial activity.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the EPT-Thiourea Derivative was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined. For a comprehensive comparison, the MIC values of Ciprofloxacin and Vancomycin, two widely used antibiotics, are also presented.

MicroorganismStrainEPT-Thiourea Derivative MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Vancomycin MIC (μg/mL)
Gram-Positive
Bacillus subtilis>503.1250.78
Clostridium difficile12.53.1253.12
Staphylococcus aureus6.253.1253.12
Staphylococcus epidermidis12.53.1253.12
Streptococcus pneumoniae253.1250.78
Gram-Negative
Escherichia coli251.56-
Klebsiella pneumoniae501.56-
Pseudomonas aeruginosa12.51.56-
Salmonella typhimurium251.56-

Potential Mechanisms of Action

While the precise signaling pathways of the EPT-Thiourea Derivative have not been fully elucidated, research on the broader class of thiourea derivatives suggests several potential mechanisms of action against bacteria. These include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1] Another study on a thiourea derivative, TD4, demonstrated that it could disrupt the integrity of the MRSA cell wall.[2]

cluster_0 Thiourea Derivative Action Thiourea This compound Derivative CellWall Bacterial Cell Wall Disruption Thiourea->CellWall Direct Interaction Enzyme Enzyme Inhibition Thiourea->Enzyme Inhibits CellDeath Bacterial Cell Death CellWall->CellDeath DNAgyrase DNA Gyrase Enzyme->DNAgyrase TopoIV Topoisomerase IV Enzyme->TopoIV Replication DNA Replication Inhibited Enzyme->Replication Blocks Replication->CellDeath start Start prep_compound Prepare serial dilutions of this compound derivative start->prep_compound inoculate Inoculate microtiter plate wells containing compound dilutions with bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the Cytotoxicity of Thiourea Derivatives on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic effects of various thiourea derivatives on normal cell lines are summarized in the table below. This data, gathered from multiple studies, highlights the range of potencies observed within this class of compounds and provides a basis for comparison when evaluating new derivatives like (4-Ethylphenyl)thiourea. A compound's therapeutic index, the ratio of its cytotoxicity towards cancer cells versus normal cells, is a critical factor in its potential as a drug candidate.

Compound/DerivativeNormal Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaHaCaT (human keratinocytes)MTT24.7Cisplatin-
Various 3-(trifluoromethyl)phenylthiourea analogsHaCaT (human keratinocytes)MTTFavorable selectivity over cancer cellsCisplatin-
Sulphonyl thiourea derivativesWI-38 (human lung fibroblasts)-> 75 (non-cytotoxic)Doxorubicin-
N,N'-diphenylthioureas--Low or no antiproliferative activity--
Ferrocene-based thioureasMCF-10A (non-cancerous breast epithelial)MTTLess toxic than on cancer cellsCisplatin-
2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-oneCCD 841 CoTr (human colon epithelial), HSF (human skin fibroblasts)NR, MTT, LDHNot toxic in the tested range--

Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth or viability. A higher IC50 value indicates lower cytotoxicity. The data indicates that while some thiourea derivatives exhibit cytotoxicity towards normal cells, others show favorable selectivity, meaning they are more toxic to cancer cells than to normal cells. For instance, several 3-(trifluoromethyl)phenylthiourea analogs and sulphonyl thiourea derivatives have been reported to have low toxicity against normal human cell lines like HaCaT and WI-38.[3][4]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to preclinical drug development. The following are detailed protocols for commonly employed in vitro assays to determine the effect of compounds like this compound on cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[1][9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of approximately 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14]

Protocol:

  • Cell Treatment: Treat cells in a culture dish or plate with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X binding buffer and add fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature in the dark.[13]

  • Propidium Iodide (PI) Staining: Add a viability dye such as propidium iodide (PI) to the cell suspension to differentiate between live and dead cells.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Normal Cell Lines in 96-well plates compound_prep Prepare Serial Dilutions of This compound treatment Treat cells with compound and controls compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50 G Potential Signaling Pathways in Thiourea-Induced Cytotoxicity cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_il6 Inflammatory Response thiourea This compound ros ↑ Reactive Oxygen Species (ROS) thiourea->ros il6 ↓ Interleukin-6 (IL-6) Secretion thiourea->il6 mito_dys Mitochondrial Dysfunction ros->mito_dys bax_bak ↑ Bax/Bak Activation mito_dys->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspases Caspase Activation (e.g., Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative Guide to the In Vitro and In Vivo Activity of (4-Ethylphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Ethylphenyl)thiourea derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities demonstrated in laboratory settings (in vitro). However, the translation of these findings into living organisms (in vivo) remains a critical area of investigation. This guide provides a comparative overview of the reported in vitro activities of this compound derivatives and the in vivo performance of structurally related thiourea compounds, offering insights for further research and development.

In Vitro Activity of this compound Derivatives

Derivatives of this compound have been extensively studied in vitro, revealing significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial and Antifungal Activity

This compound derivatives have shown notable efficacy against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial and Antifungal Activity of a this compound Derivative

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(4-(4-ethylphenyl)thiazol-2-yl)thioureaBacillus subtilis0.78Ciprofloxacin3.125

Data sourced from a study on glucose-conjugated thioureas containing a 1,3-thiazole ring.[1]

Enzyme Inhibition

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process or component by 50%.

Table 2: In Vitro Enzyme Inhibition by Thiourea Derivatives

CompoundEnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-(Aroyl)-3-(4-ethylphenyl)thiourea derivativeUrease0.20 ± 0.01Thiourea21.3 ± 0.12

Note: Data for a representative this compound derivative is highlighted here. Many other thiourea derivatives have been studied for their enzyme inhibitory potential against a variety of enzymes.

In Vivo Activity of Structurally Related Thiourea Derivatives

Direct in vivo studies on this compound derivatives are limited in the currently available literature. However, research on structurally similar thiourea compounds provides valuable insights into their potential in vivo efficacy and safety.

Anti-inflammatory Activity

The anti-inflammatory properties of several thiourea derivatives have been evaluated in animal models, most commonly using the carrageenan-induced paw edema test in rodents. This test assesses the ability of a compound to reduce swelling, a hallmark of inflammation.

Table 3: In Vivo Anti-inflammatory Activity of Bis-Thiourea Derivatives in Mice

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)
1,2-bis(N-benzoylthioureido)benzene2050.11
1,3-bis(N-benzoylthioureido)benzene2045.14
1,4-bis(N-benzoylthioureido)benzene2048.11

Data sourced from a study on the anti-inflammatory activity of bis-thiourea derivatives.

Antimicrobial Activity

The therapeutic potential of thiourea derivatives against bacterial infections has also been demonstrated in vivo. A notable example is the evaluation of a thiourea derivative in a mouse model of skin infection.

Table 4: In Vivo Antibacterial Activity of a Thiourea Derivative (TD4) against MRSA Skin Infection in Mice

TreatmentBacterial Load (log10 CFU/g tissue)
Vehicle Control~8.5
TD4 (20 mg/kg)~6.0
Vancomycin (20 mg/kg)~5.5

Data extrapolated from a study on the antibacterial activity of a thiourea derivative against MRSA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the in vitro and in vivo activities of thiourea derivatives.

In Vitro: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific cell density, usually corresponding to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo: Carrageenan-Induced Paw Edema Test

This is a standard animal model for evaluating acute inflammation.

  • Animal Acclimatization: Healthy rodents (rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Edema: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing (with Analogs) start Starting Materials (e.g., 4-Ethylaniline, Isothiocyanate) reaction Chemical Reaction (e.g., Condensation) start->reaction product This compound Derivative reaction->product purification Purification & Characterization (e.g., Chromatography, NMR, MS) product->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial Test Compound anticancer Anticancer Assays (MTT, etc.) purification->anticancer Test Compound enzyme Enzyme Inhibition Assays (IC50 Determination) purification->enzyme Test Compound animal_model Animal Models (e.g., Mice, Rats) antimicrobial->animal_model Lead for In Vivo anticancer->animal_model Lead for In Vivo enzyme->animal_model Lead for In Vivo efficacy Efficacy Studies (e.g., Anti-inflammatory, Antimicrobial) animal_model->efficacy toxicity Toxicity Studies (Acute, Chronic) animal_model->toxicity

Caption: A generalized workflow from the synthesis of this compound derivatives to their in vitro and potential in vivo evaluation.

Signaling_Pathway_Example cluster_pathway Hypothetical Bacterial Enzyme Inhibition Pathway thiourea This compound Derivative enzyme Bacterial Enzyme (e.g., DNA Gyrase) thiourea->enzyme Binds to Active Site product Product (Essential for Bacterial Survival) enzyme->product no_product No Product Formation enzyme->no_product substrate Substrate substrate->enzyme death Bacterial Cell Death inhibition Inhibition no_product->death

Caption: A simplified diagram illustrating the potential mechanism of action of a this compound derivative through the inhibition of a key bacterial enzyme.

References

Safety Operating Guide

Proper Disposal of (4-Ethylphenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (4-Ethylphenyl)thiourea, addressing the immediate safety and logistical needs of researchers, scientists, and drug development professionals.

This compound, as a derivative of thiourea, should be handled as hazardous waste.[1] Thiourea and its derivatives are recognized for their potential health and environmental risks, including acute oral toxicity, suspected carcinogenicity, and reproductive toxicity.[1][2] Furthermore, they are known to be toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to established disposal protocols is essential.

Core Principles of Disposal

The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5] Key principles include:

  • Waste Identification: All materials contaminated with this compound, including the chemical itself, reaction byproducts, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.[1][6]

  • Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical wastes to prevent dangerous reactions and cross-contamination.[1][7]

  • Containment: Use only approved, chemically compatible, and leak-proof containers for waste collection.[1][7]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with relevant hazard warnings.[4][8]

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[3][9]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

  • In cases of potential dust generation, respiratory protection may be necessary.[2]

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, stir bars), and contaminated PPE in a designated, leak-proof hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

3. Container Labeling and Storage:

  • Immediately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the start date of accumulation.[8]

  • Include the names of all components in a mixture and their approximate concentrations.[6]

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Ensure containers are kept closed except when adding waste.[8]

  • Store in a well-ventilated area, away from incompatible materials.[7]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[6] Avoid generating dust.

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Do not allow spilled material to enter drains or waterways.[2][3]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9]

  • Ensure all required paperwork is completed accurately for waste tracking purposes.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container Empty Container waste_type->container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid->collect_liquid collect_sharps Place in Puncture-Proof Sharps Container sharps->collect_sharps rinse Triple-Rinse with Appropriate Solvent container->rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines rinse->dispose_container collect_rinsate->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs

Caption: Disposal workflow for this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling (4-Ethylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Ethylphenyl)thiourea

This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for the parent compound, thiourea, and structurally similar thiourea derivatives.[1][2][3][4][5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant splash or explosion risk.[7][8][9][10]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a range of chemicals.[7] For prolonged contact, consult the glove manufacturer's resistance guide.Prevents skin contact. Thiourea compounds can cause skin irritation and may be sensitizers.[2][4][11]
Respiratory Protection If engineering controls (like a fume hood) are not sufficient or if dust is generated, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[2]Minimizes inhalation of the powdered compound, which can be harmful.[1][5]
Protective Clothing A long-sleeved laboratory coat, buttoned completely.[7] Long pants and closed-toe shoes are required.[7] Avoid flammable fabrics like polyester or acrylic.[7]Protects skin from accidental contact with the chemical.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Review Safety Data Sheets (SDS): Before beginning any work, review the SDS for thiourea and any other chemicals being used.[8]

  • Designate a Work Area: Conduct all handling of solid this compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and sealable containers for waste, before handling the chemical.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12]

Handling and Experimental Protocol
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound on a weighing paper or in a tared container within the fume hood. Avoid creating dust.[2][12]

  • Dissolving: If preparing a solution, slowly add the solid to the solvent with gentle stirring to avoid splashing.

  • During the Experiment: Keep all containers with this compound covered when not in use.

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2][6]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[5]

    • Place the absorbent material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[11][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][13] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Disposal Plan
  • Waste Collection: All solid waste contaminated with this compound (e.g., weighing papers, gloves, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[6][14]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][14]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill/Emergency Response prep1 Review SDS & Protocols prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Equipment prep2->prep3 prep4 Verify Emergency Equipment Access prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate & Label Waste handle3->clean1 spill Spill or Exposure Occurs handle3->spill Potential Event clean2 Decontaminate Work Area clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill_proc Follow Emergency Procedures spill->spill_proc spill_proc->clean1

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(4-Ethylphenyl)thiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。